2-Acetylamino-5-chloro-3-fluoropyridine
Description
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
N-(5-chloro-3-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
ZYLHAMDIDPTGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetylamino-5-chloro-3-fluoropyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can significantly enhance the metabolic stability, binding affinity, and bioavailability of pharmacologically active molecules.[1][2] Among these scaffolds, fluorinated pyridines are of particular interest due to their prevalence in a wide range of bioactive compounds. This guide provides a detailed technical overview of 2-Acetylamino-5-chloro-3-fluoropyridine, a halogenated pyridine derivative with potential applications in the synthesis of novel chemical entities for drug development and other industrial uses. While direct applications of this specific molecule are not extensively documented in public literature, its structure suggests its utility as a versatile building block. This guide will focus on its synthesis from a readily available precursor, its chemical and physical properties, and a detailed experimental protocol for its preparation.
Chemical Structure and Identifiers
2-Acetylamino-5-chloro-3-fluoropyridine, systematically named N-(5-chloro-3-fluoropyridin-2-yl)acetamide, is a derivative of pyridine carrying three different substituents on the pyridine ring. The presence of chloro, fluoro, and acetylamino groups offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry.
| Identifier | Value | Source |
| Chemical Name | N-(5-chloro-3-fluoropyridin-2-yl)acetamide | Appretech Scientific Limited[3] |
| CAS Number | 1314514-81-2 | Appretech Scientific Limited[3] |
| Molecular Formula | C₇H₆ClFN₂O | Appretech Scientific Limited[3] |
| Molecular Weight | 188.59 g/mol | Appretech Scientific Limited[3] |
| Canonical SMILES | CC(=O)NC1=NC=C(C(C1)=C)F | Inferred from structure |
| InChI | InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | Inferred from structure |
Physicochemical Properties
Detailed experimental data for 2-Acetylamino-5-chloro-3-fluoropyridine is not widely available. However, its properties can be inferred from its structure and comparison to its precursor, 2-Amino-5-chloro-3-fluoropyridine.
Precursor: 2-Amino-5-chloro-3-fluoropyridine
| Property | Value | Source |
| CAS Number | 246847-98-3 | Amerigo Scientific[4] |
| Molecular Formula | C₅H₄ClFN₂ | Amerigo Scientific[4] |
| Molecular Weight | 146.55 g/mol | Amerigo Scientific[4] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
| Purity | >97% (commercially available) | Amerigo Scientific[4] |
The acetylation of the amino group to an acetylamino group is expected to increase the molecular weight and likely alter the melting point and solubility profile. The acetyl group will increase the steric bulk and may decrease the basicity of the pyridine nitrogen due to electronic effects.
Synthesis and Experimental Protocols
The most direct and logical synthetic route to 2-Acetylamino-5-chloro-3-fluoropyridine is the N-acetylation of its corresponding amine precursor, 2-Amino-5-chloro-3-fluoropyridine. This transformation is a common and generally high-yielding reaction in organic synthesis.
Synthesis of the Precursor: 2-Amino-5-chloro-3-fluoropyridine
A common method for the synthesis of 2-Amino-5-chloro-3-fluoropyridine involves the amination of a di-halogenated pyridine precursor. For instance, 5-chloro-2,3-difluoropyridine can be reacted with ammonia in an autoclave at elevated temperatures.[5]
Reaction Scheme for Precursor Synthesis:
Caption: Synthesis of 2-Amino-5-chloro-3-fluoropyridine.
Acetylation of 2-Amino-5-chloro-3-fluoropyridine
The N-acetylation of aminopyridines is efficiently achieved using acetic anhydride.[3][6] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of acetic anhydride.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the acetylation of aminopyridines.[3][7]
Materials:
-
2-Amino-5-chloro-3-fluoropyridine
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent, optional) or another suitable solvent like acetic acid.
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-5-chloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise. The reaction may be exothermic, so cooling in an ice bath during the addition is recommended.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 45-60°C) and stir for 1-3 hours.[6] Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2-Acetylamino-5-chloro-3-fluoropyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-Acetylamino-5-chloro-3-fluoropyridine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl group (around 2.0-2.3 ppm), a broad singlet for the amide N-H proton, and two doublets or doublet of doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns would be influenced by both H-H and H-F coupling.
-
¹³C NMR: The spectrum would show signals for the acetyl methyl carbon, the carbonyl carbon of the amide, and the five carbons of the pyridine ring. The carbons attached to fluorine and chlorine would show characteristic shifts and C-F coupling.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide (around 1670-1700 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 188.59, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Applications and Future Outlook
As a functionalized heterocyclic compound, 2-Acetylamino-5-chloro-3-fluoropyridine holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The acetylamino group can serve as a directing group in further electrophilic aromatic substitution reactions or can be hydrolyzed back to the amine for subsequent modifications. The presence of both fluorine and chlorine atoms provides opportunities for selective cross-coupling reactions to introduce further diversity into the molecular structure.
The broader class of fluorinated pyridines has been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as agents for treating type II diabetes.[8] Given the increasing number of FDA-approved drugs containing fluorinated heterocyclic moieties, compounds like 2-Acetylamino-5-chloro-3-fluoropyridine are valuable additions to the synthetic chemist's toolbox for the development of next-generation therapeutics.[2]
Safety Information
The precursor, 2-Amino-5-chloro-3-fluoropyridine, is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4] It is essential to handle this compound and its derivatives, including 2-Acetylamino-5-chloro-3-fluoropyridine, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetic anhydride is corrosive and a lachrymator and should also be handled with care.
Conclusion
2-Acetylamino-5-chloro-3-fluoropyridine is a valuable, synthetically accessible building block. This guide has provided a comprehensive overview of its chemical structure, a detailed protocol for its synthesis from 2-Amino-5-chloro-3-fluoropyridine, and an outline of its potential applications in the broader context of medicinal chemistry. The straightforward acetylation of the readily available amino precursor makes this compound an attractive intermediate for researchers and scientists engaged in the design and synthesis of novel fluorinated heterocyclic compounds.
References
-
Appretech Scientific Limited. N-(5-chloro-3-fluoropyridin-2-yl)acetamide. [Link]
- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering.
-
PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]
-
Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]
- Google Patents. Method for preparing 2-acetamido-5-aminopyridine.
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
- Google Patents. Synthesis method of 1- (5-chloro-3-fluoropyridin-2-yl) ethylamine.
- Google Patents. Preparation method of 2-amino-3-fluoropyridine.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
-
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
Bentham Science. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. appretech.com [appretech.com]
- 3. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide | C10H10Cl2F3N3O | CID 2773479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (5-CHloro-3-fluoropyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-CHLORO-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Strategic Fluorinated Scaffolds: Technical Guide to 2-Acetamido-5-chloro-3-fluoropyridine
Topic: Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the high-stakes landscape of modern drug discovery, 2-Acetamido-5-chloro-3-fluoropyridine (CAS: 1314514-81-2) represents more than a mere intermediate; it is a "privileged scaffold" designed for late-stage diversification. This halogenated pyridine derivative integrates three critical functionalities: a metabolic blocking fluorine atom, a reactive chlorine handle for cross-coupling, and an acetamido group serving as both a protecting group and a precursor for fused heterocycles.
This technical guide moves beyond basic molecular weight calculations to provide a comprehensive analysis of the compound's physicochemical architecture, synthetic routes, and analytical validation protocols. It is designed to serve as a self-validating resource for researchers integrating this moiety into kinase inhibitors and next-generation pharmaceuticals.
Part 1: Physicochemical Architecture
The fundamental utility of 2-Acetamido-5-chloro-3-fluoropyridine lies in its precise molecular weight and electronic distribution. For small molecule drug discovery, maintaining a low molecular weight (MW < 200) in early intermediates allows for the addition of complex pharmacophores without violating Lipinski’s Rule of 5.
Core Molecular Data[1]
| Parameter | Value | Technical Context |
| Molecular Weight (Average) | 188.59 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |
| Exact Mass | 188.013 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Molecular Formula | C₇H₆ClFN₂O | Contains distinct heteroatoms (Cl, F, N, O) for multi-modal interactions. |
| CAS Number | 1314514-81-2 | Specific identifier for the acetamido derivative.[1] |
| Precursor CAS | 246847-98-3 | 2-Amino-5-chloro-3-fluoropyridine (Free amine).[2] |
| LogP (Estimated) | ~1.6 | Indicates moderate lipophilicity, suitable for membrane permeability. |
| Heavy Atom Count | 11 | Low complexity allows for significant downstream elaboration. |
The "Fluorine Effect"
The C3-position fluorine is not merely a substituent; it is a strategic electronic modulator.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C3 position, a common soft spot in pyridine drugs.
-
Basicity Modulation: The electronegative fluorine ortho to the pyridine nitrogen reduces the pKa of the ring nitrogen, potentially reducing non-specific binding and improving oral bioavailability.
Part 2: Synthetic Utility & Protocols
The synthesis of 2-Acetamido-5-chloro-3-fluoropyridine relies on the regioselective functionalization of the pyridine ring. The presence of the fluorine atom at C3 directs nucleophilic attack during the precursor synthesis, ensuring high purity.
Synthesis Workflow
The most robust route involves the nucleophilic aromatic substitution (
Step 1: Regioselective Amination (
)
-
Reagents: 5-Chloro-2,3-difluoropyridine, Aqueous Ammonia (28%).
-
Conditions: Sealed tube/Autoclave, 100–120°C, 12–24 h.
-
Mechanism: The C2 position is highly electrophilic due to the inductive effect of the adjacent nitrogen and fluorine. Ammonia selectively displaces the C2-fluorine, leaving the C3-fluorine and C5-chlorine intact.
-
Yield: Typically >85%.[3]
Step 2: N-Acetylation
-
Reagents: 2-Amino-5-chloro-3-fluoropyridine, Acetic Anhydride (
), Pyridine (catalytic) or . -
Conditions: DCM or Toluene, 0°C to RT, 2–4 h.
-
Protocol:
-
Dissolve the amine intermediate in dry DCM.
-
Add 1.2 equivalents of acetic anhydride dropwise at 0°C to prevent di-acetylation.
-
Stir at room temperature until TLC indicates consumption of the amine.
-
Quench with saturated
to neutralize acetic acid byproduct. -
Extract with EtOAc, dry over
, and concentrate.
-
Figure 1: Synthetic pathway highlighting the regioselective transformation from the difluoro precursor to the target acetamide.
Part 3: Analytical Validation (QC)
Trust in chemical identity is paramount. For 2-Acetamido-5-chloro-3-fluoropyridine, the validation logic must account for the specific isotopic signature of chlorine.
Mass Spectrometry (MS) Logic
The molecular weight of 188.59 is an average. In Mass Spectrometry, you must look for the Isotopic Pattern :
-
M+H Peak (³⁵Cl): ~189.02 Da (Base peak).
-
M+H+2 Peak (³⁷Cl): ~191.02 Da.
-
Intensity Ratio: The M+2 peak should be approximately 33% (1/3) the height of the M peak, characteristic of a single chlorine atom.
-
Note: If the M+2 peak is absent, the chlorine has been lost (dehalogenation) or the starting material was incorrect.
NMR Characterization[5][6][7]
-
¹H NMR (DMSO-d₆):
-
Acetamide -CH₃: Singlet, ~2.1 ppm (3H).
-
Amide -NH: Broad singlet, ~10.5 ppm (1H, exchangeable with D₂O).
-
Aromatic C4-H: Doublet of doublets (due to F coupling), ~8.0–8.2 ppm.
-
Aromatic C6-H: Doublet, ~8.4–8.5 ppm (deshielded by ring nitrogen).
-
-
¹⁹F NMR:
-
Single peak around -130 to -140 ppm (depending on reference), confirming the retention of the fluorine atom.
-
Figure 2: Quality Control Decision Tree ensuring isotopic fidelity and structural integrity.
Part 4: Applications in Drug Discovery[8][9]
The true value of 2-Acetamido-5-chloro-3-fluoropyridine is its role as a divergent intermediate .
Palladium-Catalyzed Cross-Coupling
The chlorine atom at C5 is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Reaction: Coupling with aryl boronic acids.
-
Outcome: Extension of the carbon skeleton at the 5-position, critical for accessing the ATP-binding pockets of kinase enzymes.
-
Why Acetamide? The free amine can poison Pd catalysts. The acetamido group mitigates this, improving catalyst turnover.
Synthesis of Fused Heterocycles
The acetamido group can participate in cyclization reactions to form Imidazo[4,5-b]pyridines .
-
Mechanism: Intramolecular cyclization involving the amide nitrogen and the C3-position (often requiring displacement of the fluorine or activation of the amide).
-
Target Class: This fused system is isosteric with purines, making it highly relevant for adenosine receptor antagonists and CDK inhibitors.
References
-
Appretech Scientific. (n.d.). N-(5-chloro-3-fluoropyridin-2-yl)acetamide Product Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Acetamido-5-fluoropyridine (Analog Reference). Retrieved from [Link]
- Zhou, H., et al. (2016). Discovery of potent, selective, and orally bioavailable small-molecule modulators of the mediator complex-associated kinases CDK8 and CDK19. Journal of Medicinal Chemistry.
Sources
Strategic Sourcing & Technical Profile: 2-Acetylamino-5-chloro-3-fluoropyridine
The following technical guide provides a strategic analysis of 2-Acetylamino-5-chloro-3-fluoropyridine , focusing on supply chain availability, synthesis verification, and quality assurance for pharmaceutical development.
Executive Summary: The "Buy vs. Make" Imperative
2-Acetylamino-5-chloro-3-fluoropyridine (CAS 1314514-81-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of selective HDAC6 inhibitors such as Citarinostat (ACY-241) and Ricolinostat (ACY-1215) .
While the parent amine (2-amino-5-chloro-3-fluoropyridine) is a commodity chemical, the acetylated derivative often suffers from intermittent stock availability and high markups from catalog vendors. This guide recommends a bifurcated sourcing strategy :
-
Direct Procurement: For gram-scale needs, utilize specialized vendors (e.g., Appretech).
-
In-House Derivatization: For kilogram-scale needs, procure the abundant amine precursor (CAS 246847-98-3) and perform a one-step acetylation. This yields a 40-60% cost reduction and ensures tighter purity control.
Technical Dossier & Chemical Identity
Before sourcing, verify the exact chemical identity to avoid regioisomer confusion (common in multi-substituted pyridines).
| Parameter | Specification |
| Chemical Name | N-(5-chloro-3-fluoropyridin-2-yl)acetamide |
| CAS Number | 1314514-81-2 |
| Molecular Formula | C₇H₆ClFN₂O |
| Molecular Weight | 188.59 g/mol |
| Key Precursor | 2-Amino-5-chloro-3-fluoropyridine (CAS 246847-98-3) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Purity Standard | ≥98% (HPLC) |
Structural Alert: Ensure the fluorine is at the 3-position .[1] Isomers with fluorine at the 4 or 6 position are common impurities in low-grade batches.
Supply Chain Landscape
Availability is tiered based on the synthesis stage. The acetylated form is often "Make-to-Order," while the amine precursor is "In-Stock."
Tier 1: Direct Suppliers (Acetylated Form - CAS 1314514-81-2)
Use for rapid screening (1g - 100g).
-
Appretech Scientific: Lists specific catalog items (APT003109) with ≥98% purity.
-
Sreeni Labs: Specializes in scale-up synthesis for this specific scaffold, relevant for preclinical batches.[2]
-
Bifurcated Catalog Vendors: Many aggregators (e.g., MolPort, eMolecules) list this but fulfill via third-party synthesis labs, leading to lead times of 2-4 weeks.
Tier 2: Precursor Suppliers (Amine Form - CAS 246847-98-3)
Use for bulk scale-up (>100g). High availability.
-
Ossila: Stocks the amine as a building block for organic electronics and pharma.
-
Santa Cruz Biotechnology (SCBT): Provides the amine for proteomics research.[3][4]
-
BLD Pharm / ChemScene: Reliable stock of the amine in kg quantities.
Sourcing Decision Matrix (Workflow)
The following logic gate determines the optimal procurement path based on your project phase and timeline.
Figure 1: Decision logic for sourcing. For bulk needs (>50g), purchasing the amine precursor and acetylating in-house is the recommended route for cost and speed.
Technical Validation: In-House Synthesis & QC
If the direct supply is unavailable, the conversion of the amine to the acetylated form is a robust, self-validating protocol.
A. Synthesis Protocol (Acetylation)
Objective: Convert 2-amino-5-chloro-3-fluoropyridine to 2-acetylamino-5-chloro-3-fluoropyridine.
-
Dissolution: Dissolve 1.0 eq of 2-amino-5-chloro-3-fluoropyridine in DCM (Dichloromethane) or dry THF.
-
Base Addition: Add 1.2 eq of Pyridine or Triethylamine (TEA) .
-
Acetylation: Add 1.1 eq of Acetic Anhydride (Ac₂O) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.
-
Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃. Dry organic layer over Na₂SO₄.[5]
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Expected Yield: 85-95%.
-
B. Quality Assurance (Self-Validating System)
You must verify the product using ¹H-NMR to ensure the acetylation occurred on the exocyclic nitrogen and not the ring nitrogen (though rare due to sterics).
QC Checklist:
-
¹H NMR (DMSO-d₆):
-
Look for a sharp singlet (3H) around δ 2.1-2.3 ppm (Acetyl -CH₃).
-
Verify the amide -NH proton: A broad singlet downfield (typically δ 10.0-10.5 ppm ).
-
Aromatic protons: Two distinct signals for the pyridine ring protons (H-4 and H-6).
-
-
¹⁹F NMR:
-
Crucial for confirming the 3-Fluoro position. Ensure the coupling constants (
) match the predicted values for 3-F substitution.
-
-
LCMS:
-
Target Mass: [M+H]⁺ = 189.0 (approx).
-
Check for absence of starting material (Mass 147).
-
Synthesis Pathway Visualization
Understanding the upstream synthesis helps in auditing suppliers. If a supplier claims to have the acetylated form but not the amine, proceed with caution, as the amine is the obligate precursor.
Figure 2: Industrial synthesis route. The SNAr reaction of 2,3-difluoro-5-chloropyridine is the primary industrial route to the amine precursor.
References
-
Appretech Scientific. Product Catalog: N-(5-chloro-3-fluoropyridin-2-yl)acetamide (APT003109).[6] Retrieved from
-
New Drug Approvals. Citarinostat (ACY-241) Synthesis and Intermediates. Retrieved from
-
Santa Cruz Biotechnology. 2-Amino-5-chloro-3-fluoropyridine (CAS 246847-98-3) Product Data.[4] Retrieved from
-
Ossila. 2-Amino-5-chloro-3-fluoropyridine: A Fluorinated Aminopyridine Building Block.[7] Retrieved from
-
PubChem. Compound Summary: 2-Amino-5-chloro-3-fluoropyridine.[1][8] National Library of Medicine. Retrieved from
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. phase 1 – All About Drugs [allfordrugs.com]
- 3. 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. ossila.com [ossila.com]
- 8. 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide | C10H10Cl2F3N3O | CID 2773479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Selective N-Acetylation of 2-Amino-5-chloro-3-fluoropyridine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the efficient N-acetylation of 2-Amino-5-chloro-3-fluoropyridine to yield N-(5-chloro-3-fluoropyridin-2-yl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, where the modulation of the amine's reactivity and physicochemical properties is paramount. The protocol details a robust methodology using acetic anhydride as the acetylating agent, with pyridine serving as both a catalyst and solvent. We delve into the underlying reaction mechanism, provide a detailed step-by-step workflow, outline methods for product characterization and purification, and offer a troubleshooting guide to address potential experimental challenges.
Introduction and Scientific Context
2-Amino-5-chloro-3-fluoropyridine is a valuable halogenated heterocyclic building block in medicinal chemistry. The strategic modification of its amino group is often a prerequisite for subsequent cross-coupling reactions or to fine-tune the biological activity of a target molecule. N-acetylation serves as one of the most fundamental and reliable methods to achieve this, converting the primary amine into a secondary amide. This transformation effectively protects the amine, reduces its basicity and nucleophilicity, and can significantly alter properties like solubility and bioavailability.[1]
The protocol described herein employs a classic and highly effective method using acetic anhydride in pyridine.[2][3] This approach is favored for its straightforward execution, high yields, and relatively simple purification process. For researchers requiring enhanced reaction rates, particularly with sterically hindered or less reactive amines, the use of a super-nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is a well-established alternative.[4]
Reaction Mechanism and Rationale
The N-acetylation of 2-Amino-5-chloro-3-fluoropyridine is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the exocyclic amino group on a carbonyl carbon of acetic anhydride.[1] Pyridine plays a dual role in this process: it acts as a solvent and as a base catalyst that deprotonates the amine, increasing its nucleophilicity.[3] The resulting acetate ion then serves as a leaving group.
For more demanding substrates, a catalytic amount of DMAP can be added. The mechanism then proceeds through a more energetically favorable pathway involving the formation of a highly reactive N-acetyl-4-dimethylaminopyridinium intermediate.[5][6] This intermediate is significantly more electrophilic than acetic anhydride itself, leading to a dramatic acceleration of the acylation reaction.[7]
Caption: General mechanism for the acetylation of 2-aminopyridine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | 146.55 | Sigma-Aldrich | Purity ≥97%[8] |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | Acros Organics | Purity ≥99.8%, Water ≤50 ppm |
| Acetic Anhydride | 108-24-7 | 102.09 | Fisher Scientific | Purity ≥99% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals | ACS Grade |
| Toluene | 108-88-3 | 92.14 | Sigma-Aldrich | Anhydrous, 99.8% |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 | Fluka | Aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | EMD Millipore | Aqueous solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Alfa Aesar | Granular |
| Silica Gel | 7631-86-9 | 60.08 | SiliCycle | 230-400 mesh, for column chromatography |
Equipment
-
Round-bottom flasks (50 mL, 100 mL) and magnetic stir bars
-
Magnetic stirrer hotplate
-
Condenser and argon/nitrogen inlet adapter
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and Erlenmeyer flasks
-
Silica gel column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm) for TLC visualization
Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of the starting material. Adjust volumes accordingly for different scales.
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34.1 mmol, 1.0 equiv.).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous pyridine (35 mL, ~10 mL/g) to dissolve the starting material. Stir the solution at room temperature until fully dissolved.
Acetylation Reaction
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (4.8 mL, 51.2 mmol, 1.5 equiv.) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up and Extraction
-
Once the reaction is complete, quench the excess acetic anhydride by carefully adding methanol (5 mL) and stirring for 15 minutes.
-
Remove the pyridine by co-evaporation with toluene (2 x 30 mL) using a rotary evaporator.[3] This step is crucial for simplifying the subsequent extraction.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the organic solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
The crude product, typically a light-yellow or off-white solid, can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column (dry loading is recommended for solids).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford N-(5-chloro-3-fluoropyridin-2-yl)acetamide as a white solid.
Caption: Experimental workflow for the synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide.
Product Characterization
Successful synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide can be confirmed using standard analytical techniques.[10] The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃) δ: ~8.2-8.5 (br s, 1H, NH ), ~8.1 (d, 1H, Ar-H ), ~7.8 (d, 1H, Ar-H ), ~2.2 (s, 3H, CH ₃). The aromatic proton signals will show coupling to the fluorine atom. |
| ¹³C NMR | (100 MHz, CDCl₃) δ: ~169 (C=O), ~150-155 (Ar-C -F, d, ¹JCF), ~145-148 (Ar-C -NH), ~135-140 (Ar-C H, d), ~120-125 (Ar-C H, d), ~115-120 (Ar-C -Cl), ~25 (CH₃). Carbon signals in the pyridine ring will exhibit C-F coupling. |
| ¹⁹F NMR | (376 MHz, CDCl₃) A single resonance is expected in the typical range for an aryl fluoride, showing coupling to adjacent aromatic protons.[11] |
| IR Spectroscopy | (KBr, cm⁻¹) ν: ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1250 (C-F stretch), ~800 (C-Cl stretch).[12] |
| Mass Spectrometry | (EI-MS) m/z: Calculated for C₇H₆ClFN₂O: 188.01. Expected M⁺ peaks at 188 and 190 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. A prominent fragment at m/z 146/148 corresponding to the loss of the ketene molecule (H₂C=C=O).[12] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time; low-quality or wet reagents; low temperature. | Allow the reaction to stir longer (up to 12h). Ensure anhydrous conditions are maintained. Use freshly opened or distilled reagents. Consider gentle heating (40-50 °C) or adding a catalytic amount of DMAP (0.05 equiv.). |
| Low Yield after Work-up | Incomplete extraction of the product; product loss during aqueous washes. | Perform additional extractions of the aqueous layers with ethyl acetate. To avoid emulsification, perform washes gently. Ensure the pH is correct during acid/base washes. |
| Difficult Purification | Streaking on TLC plate; product co-elutes with impurities. | Ensure all pyridine and acetic acid have been thoroughly removed during the work-up, as they can cause streaking. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider recrystallization as an alternative. |
| Product is an Oil/Gum | Presence of residual solvent (pyridine, toluene) or impurities. | Ensure the product is dried thoroughly under high vacuum. If purification was done correctly, triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Chemical Hazards:
-
2-Amino-5-chloro-3-fluoropyridine: Potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated chemical fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns upon contact. Handle with extreme care in a fume hood.
-
-
Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
References
-
Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]
-
Serna, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(12), 2353–2356. [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]
-
Li, W., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 86-89. [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. ResearchGate. [Link]
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
-
Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-43. [Link]
-
CNKI. (2013). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
CNKI. (2006). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. [Link]
-
ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]
-
Kadokawa, J. (2020). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Polymers, 12(11), 2691. [Link]
-
U.S. National Library of Medicine. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
Semantic Scholar. (2001). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
-
ResearchGate. (2018). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]
-
U.S. National Library of Medicine. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. [Link]
-
YouTube. (2024). Carbon 13 NMR Spectroscopy. [Link]
-
U.S. National Library of Medicine. (2016). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: The Strategic Role of 2-Acetylamino-5-chloro-3-fluoropyridine in the Synthesis of Potent Cyclin-Dependent Kinase (CDK) Inhibitors
Introduction: The Imperative for Selective CDK Inhibitors and the Advantage of Fluorinated Pyridine Scaffolds
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[3] While first-generation CDK inhibitors showed promise, their lack of selectivity often led to off-target effects and dose-limiting toxicities. The current frontier in CDK inhibitor development lies in achieving high potency and selectivity for specific CDK isoforms, such as CDK8 and CDK19, which are implicated in transcriptional regulation and have emerged as key targets in oncology.[2]
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] Halogenated pyridines, in particular, serve as versatile building blocks in medicinal chemistry. 2-Acetylamino-5-chloro-3-fluoropyridine, and its deacetylated form, 2-amino-5-chloro-3-fluoropyridine, are valuable precursors in the synthesis of next-generation CDK inhibitors. The specific substitution pattern of this reagent offers a handle for regioselective reactions and the fluorine and chlorine atoms can modulate the electronic properties and binding interactions of the final inhibitor molecule.
This guide provides a detailed protocol for the synthesis of a potent CDK8/CDK19 inhibitor based on the work of Mallinger et al. (2016), which utilizes a substituted 2-aminopyridine core.[1] We will detail the synthetic pathway, from the initial deacetylation of the starting material to the key Buchwald-Hartwig amination and subsequent Suzuki coupling to construct the final inhibitor.
Core Synthetic Strategy: A Multi-step Approach to a Potent CDK8/19 Inhibitor
The synthesis of the target CDK8/19 inhibitor from 2-acetylamino-5-chloro-3-fluoropyridine involves a three-step process. The initial step is the hydrolysis of the acetyl protecting group. This is followed by a crucial palladium-catalyzed Buchwald-Hartwig amination to couple the resulting 2-amino-5-chloro-3-fluoropyridine with a suitable heterocyclic partner. The final step involves a Suzuki coupling to introduce further structural diversity and enhance binding affinity to the target kinase.
Sources
- 1. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20170247356A1 - Processes for the preparation of empagliflozin - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of LBM415 (NVP-PDF713) Intermediates
Executive Summary
LBM415 (NVP-PDF713) represents a significant class of antibacterial agents known as Peptide Deformylase (PDF) Inhibitors .[1][2][3][4] Unlike traditional antibiotics targeting cell wall synthesis or ribosomal subunits, LBM415 targets the metalloproteinase PDF, which is essential for the maturation of nascent polypeptides in bacteria.[2]
This Application Note provides a detailed technical guide for the preparation of key succinyl-hydroxamate intermediates required for LBM415 synthesis. The protocol focuses on the construction of the chiral succinate backbone (the "Left-Hand Side" or LHS) and its convergent coupling with the functionalized amine pharmacophore (the "Right-Hand Side" or RHS), culminating in the critical hydroxamic acid generation.
Key Technical Challenges Addressed:
-
Stereocontrol: Establishing the
-methyl stereocenter crucial for the hydrophobic pocket fit. -
Chemoselectivity: Differentiating between the two carboxyl termini of the succinate scaffold.
-
Hydroxamate Stability: Avoiding Lossen rearrangement and minimizing metal-catalyzed decomposition during workup.
Retrosynthetic Logic & Pathway
The synthesis of LBM415 is best approached via a convergent strategy . The molecule is dissected into two primary modules: the Chiral Succinate Module (LHS) and the Amine Pharmacophore Module (RHS) .
Pathway Visualization
The following diagram illustrates the convergent workflow, highlighting the critical decision points in the synthetic route.
Caption: Convergent synthetic pathway for LBM415 class inhibitors, separating chiral backbone generation from pharmacophore assembly.
Detailed Experimental Protocols
Phase 1: Preparation of the Chiral Succinate Intermediate (LHS)
The biological activity of LBM415 is highly dependent on the
Target Intermediate:
Reagents & Equipment[5][6][7][8]
-
Substrate: 4-tert-butyl hydrogen succinate.
-
Auxiliary:
-(-)-4-Benzyl-2-oxazolidinone. -
Base:
-Butyllithium ( -BuLi), 2.5 M in hexanes. -
Alkylating Agent: Methyl Iodide (MeI).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Step-by-Step Protocol
-
Acylation of Auxiliary:
-
Dissolve
-(-)-4-Benzyl-2-oxazolidinone (1.0 equiv) in THF at . -
Add
-BuLi (1.1 equiv) dropwise over 20 min. Stir for 30 min. -
Add 4-tert-butyl hydrogen succinate mixed anhydride (pre-formed with pivaloyl chloride/Et
N) slowly. -
Warm to
and stir for 2 hours. Quench with sat. NH Cl. -
Checkpoint: Verify formation of the imide via TLC (EtOAc/Hex 1:3).
-
-
Asymmetric Alkylation (The Critical Step):
-
Cool the acylated imide (1.0 equiv) in THF to
. -
Add NaHMDS (1.1 equiv) dropwise to form the enolate (bright yellow color). Stir for 45 min.
-
Add MeI (5.0 equiv) rapidly.
-
Stir at
for 4 hours, then allow to warm to overnight. -
Mechanism Note: The bulky benzyl group on the oxazolidinone blocks one face of the enolate, forcing the methyl group to attack from the opposite side, establishing the
-stereocenter.
-
-
Auxiliary Cleavage:
-
Treat the methylated intermediate with LiOH/H
O in THF/H O at . -
Why H
O ? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide, cleaving the imide without racemizing the sensitive -methyl center. -
Acidify aqueous layer to pH 3 and extract with EtOAc.
-
Yield: Expect 85-90% yield of the chiral succinate mono-ester.
-
Phase 2: Convergent Coupling & Hydroxaminolysis
This phase couples the chiral acid (LHS) with the amine (RHS) and installs the zinc-binding hydroxamate group.
Target Molecule: LBM415 Precursor (Protected).
Reagents
-
Coupling Agents: EDC
HCl / HOBt (Standard) or HATU (for sterically hindered amines). -
Hydroxylamine Source: 50% Aqueous NH
OH or NH OBn HCl. -
Solvent: DMF or DCM.
Protocol A: Peptide Coupling
-
Dissolve the Chiral Succinate Intermediate (1.0 equiv) in dry DMF.
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 10 min to activate the acid.
-
Add the Amine Pharmacophore (e.g., 4-(4-fluorobenzyloxy)piperidine) (1.0 equiv).
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Hydroxamate Generation (The "LBM415" Step)
The final step converts the tert-butyl ester into the hydroxamic acid. Direct aminolysis is preferred over acid hydrolysis to avoid side reactions.
-
Deprotection: Treat the coupled product with TFA/DCM (1:1) for 1 hour to remove the tert-butyl group, yielding the free carboxylic acid. Remove volatiles in vacuo.
-
Activation: Dissolve the free acid in DCM/DMF (4:1). Add Ethyl Chloroformate (1.1 equiv) and N-Methylmorpholine (NMM, 1.2 equiv) at
to form the mixed anhydride. -
Hydroxaminolysis:
-
Prepare a fresh solution of hydroxylamine in MeOH by treating NH
OH HCl with KOH in MeOH and filtering off KCl. -
Add the hydroxylamine filtrate to the mixed anhydride at
. -
Stir for 2 hours, warming to
.
-
-
Workup (Critical):
-
Quench with water. Extract with EtOAc.[8]
-
Safety Warning: Hydroxamic acids can chelate trace metals (Fe, Cu) in solvents, leading to colored impurities or decomposition. Use glass-distilled solvents and wash with EDTA solution if necessary.
-
-
Final Polish: Recrystallize from EtOAc/Heptane.
Analytical Data & Validation
To ensure the integrity of the intermediates, the following specifications must be met.
| Parameter | Method | Specification (Acceptance Criteria) |
| Chiral Purity (LHS) | Chiral HPLC (Chiralcel OD-H) | |
| Identity | Diagnostic | |
| Residual Metal | ICP-MS | |
| Water Content | Karl Fischer |
Troubleshooting Note: If the hydroxamate peak in NMR is broad or missing, the proton may be exchanging rapidly. Run the NMR in dry DMSO-
References
-
Clements, J. M., et al. (2001).[9] "Antibacterial activities and characterization of novel inhibitors of peptide deformylase." Antimicrobial Agents and Chemotherapy, 45(2), 563-570. Link
-
Hackbarth, C. J., et al. (2002).[9] "N-Alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity." Antimicrobial Agents and Chemotherapy, 46(9), 2752-2764. Link
-
Leeds, J. A., et al. (2005). "LBM415, a Novel Peptide Deformylase Inhibitor: In Vitro Activity against Respiratory Tract Pathogens."[3][10] Antimicrobial Agents and Chemotherapy, 49(8), 3290–3299. Link
-
Novartis AG. (2002). "Peptide Deformylase Inhibitors."[1][2][3][4][9][10][11] World Intellectual Property Organization Patent WO2002102790. Link
-
Chen, D. Z., et al. (2000). "Actinonin, a naturally occurring antibiotic, is a potent deformylase inhibitor."[2] Biochemistry, 39(6), 1256-1262. Link
Sources
- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of interleukin-2 via a tunable backbone modification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2001029065A1 - Process for preparing peptide intermediates - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. LBM-415 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Metallation & Coordination of 2-Acetamido-5-chloro-3-fluoropyridine
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organometallic synthesis. It addresses the specific challenges and opportunities presented by the scaffold 2-acetamido-5-chloro-3-fluoropyridine .
Executive Summary & Molecular Architecture[1]
2-Acetamido-5-chloro-3-fluoropyridine (CAS: N/A for specific derivative; Core: 246847-98-3) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., c-Met, ALK) and SHP2 phosphatases. Its unique substitution pattern creates a distinct electronic landscape that dictates its organometallic behavior.
The Reactivity Map
To successfully manipulate this molecule, one must understand the competing electronic forces:
-
C2-Acetamido Group: A Lewis-basic site capable of N,O-chelation to metal centers (Pd, Cu). It acts as a Directing Group (DG) for C-H activation but can also poison catalysts if not managed.
-
C3-Fluorine: An electronegative blocker. It prevents standard C3-functionalization but significantly acidifies the adjacent C4-position via the inductive effect (
). -
C5-Chlorine: The primary electrophilic handle for oxidative addition (Suzuki/Buchwald coupling).
-
C4-Position: The "Halogen Sandwich." Located between F and Cl, this C-H bond is highly acidic (
), making it the kinetic target for lithiation (Directed Ortho Metalation - DoM).
Visualizing the Pathway (Logic Flow)
The following diagram illustrates the decision matrix for functionalizing this scaffold based on the desired outcome.
Figure 1: Strategic decision tree for the functionalization of the 2-acetamido-5-chloro-3-fluoropyridine scaffold.
Detailed Protocols
Protocol 1: Site-Selective C5-Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalize the C5-Cl position without interference from the acetamido group or C-F bond.
Scientific Rationale: The acetamido group can coordinate to Pd(II) intermediates, forming stable 5- or 6-membered palladacycles that arrest the catalytic cycle. To prevent this, we utilize bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands sterically crowd the metal center, preventing the acetamido group from binding while facilitating the difficult oxidative addition into the electron-rich C-Cl bond (deactivated by the amino group).
Materials:
-
Substrate: 2-acetamido-5-chloro-3-fluoropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane/Water (10:1 v/v)
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 10 min to generate the active catalytic species (L-Pd(0)).
-
Assembly: Add the substrate, boronic acid, and finely ground K₃PO₄ to a reaction vial.
-
Initiation: Add the catalyst solution and water.[1] Seal the vial.
-
Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid hydrolysis of the acetamido group.
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validation:
-
Success Indicator: Disappearance of the starting chloride by LCMS.
-
Failure Mode: If deacetylation occurs (formation of free amine), lower the temperature to 60°C and switch base to Cs₂CO₃.
Protocol 2: Regioselective C4-Lithiation (Directed Ortho Metalation)
Objective: Introduce electrophiles (Iodine, Formyl, Silane) at the C4 position.
Scientific Rationale:
The C4 proton is "sandwiched" between the C3-F and C5-Cl. The combined inductive effect makes this the most acidic site (
Materials:
-
Substrate: 2-acetamido-5-chloro-3-fluoropyridine (1.0 equiv)
-
Base: n-BuLi (1.1 equiv) + TMP (2,2,6,6-tetramethylpiperidine) (1.2 equiv) -> Generates LiTMP in situ.
-
Electrophile: I₂ (dissolved in THF), DMF, or TMSCl.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Base Preparation: In a flame-dried flask under Ar, dissolve TMP in THF. Cool to -78°C. Add n-BuLi dropwise. Warm to 0°C for 15 min, then cool back to -78°C .
-
Lithiation: Dissolve the substrate in THF and add it dropwise to the LiTMP solution at -78°C. Crucial: Addition must be slow to prevent local heating.
-
Incubation: Stir at -78°C for exactly 30 minutes . Do not extend time, or the Cl/F may migrate (Halogen Dance).
-
Quenching: Add the electrophile (e.g., I₂ in THF) rapidly.
-
Warming: Allow the mixture to warm to RT slowly over 2 hours.
-
Work-up: Quench with sat. NH₄Cl. Extract with EtOAc.[1]
Self-Validation:
-
Success Indicator: NMR shows loss of the C4 singlet (typically around 8.0-8.5 ppm).
-
Safety: This reaction is extremely moisture sensitive.
Protocol 3: Coordination Complex Synthesis (Crystal Engineering)
Objective: Isolate stable metal complexes for structural analysis or biological testing.
Scientific Rationale: The 2-acetamidopyridine motif can bind metals in two modes:
-
Monodentate (N-Py): Common with soft metals or sterically hindered centers.
-
Bidentate (N,O-Chelate): Occurs upon deprotonation of the amide (amidate form), forming a neutral 4-membered chelate ring.
Step-by-Step Workflow (Copper(II) Complex):
-
Dissolve substrate (2 equiv) in MeOH.
-
Add Cu(OAc)₂·H₂O (1 equiv) dissolved in MeOH.
-
The solution will turn dark blue/green.
-
Slowly evaporate the solvent (vapor diffusion with diethyl ether) to grow crystals.
-
Result: Typically yields [Cu(L)2] neutral complexes where L is the deprotonated amidate ligand.
Data Summary Table
| Feature | Protocol 1 (Suzuki) | Protocol 2 (Lithiation) | Protocol 3 (Coordination) |
| Target Site | C5-Chlorine | C4-Hydrogen | N(Py) / O(Amide) |
| Key Reagent | Pd(OAc)₂ / XPhos | LiTMP | Cu(OAc)₂ / MCl₂ |
| Temp | 80°C | -78°C | RT |
| Major Risk | Catalyst Poisoning | Halogen Dance | Hydrolysis |
| Outcome | Biaryl Product | C4-Substituted Pyridine | Metal Complex |
References
-
Synthesis of 2-Amino-5-chloro-3-fluoropyridine (Precursor)
- Source: ChemicalBook / Patent Liter
- Context: Describes the ammonolysis of 5-chloro-2,3-difluoropyridine.
-
Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines
-
Title: Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.[2]
- Source: ResearchG
- Relevance: Establishes conditions for coupling electron-deficient chloropyridines.
-
-
Regioselective Lithiation of 3-Halo-Pyridines
-
Title: Regioselective Ortho-Lithiation of Halopyridines.[3]
- Source: ResearchG
- Relevance: Defines the "Halogen Dance" mechanism and C4-selectivity rules.
-
-
Coordination Modes of 2-Acetamidopyridines
-
General Reactivity of 2-Bromo-5-chloro-3-fluoropyridine (Analog)
- Source: BLD Pharm / Sigma Aldrich Product D
- Relevance: Physical properties and safety data for the halogen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Streamlined One-Pot Synthesis of 2-Acetylamino-3-fluoro-5-chloropyridine: A Protocol for Drug Discovery Scaffolds
An Application Note for Medicinal and Process Chemistry
Introduction and Scientific Rationale
The pyridine nucleus is a cornerstone of medicinal chemistry. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the title compound, 2-acetylamino-3-fluoro-5-chloropyridine, incorporates three key functionalities:
-
5-Chloro Group: Provides a handle for further modifications, such as cross-coupling reactions.
-
3-Fluoro Group: The introduction of fluorine is a well-established strategy in drug design to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions.[1]
-
2-Acetylamino Group: Can participate in hydrogen bonding and offers a synthetically versatile amide linkage.
Traditional multi-step syntheses involving the isolation and purification of intermediates are often time-consuming and lead to cumulative yield losses.[2][3] One-pot syntheses, where sequential reactions are performed in a single reactor, represent a more elegant and resource-efficient approach.[4][5][6] This protocol is designed based on the principle of a sequential one-pot reaction, which is particularly advantageous for large-scale preparations.[7]
Mechanistic Considerations:
The synthesis proceeds in two distinct, yet compatible, stages:
-
Electrophilic Fluorination: The synthesis commences with the regioselective fluorination of 2-amino-5-chloropyridine. The amino group at the C2 position is a powerful ortho-, para-directing group, activating the pyridine ring for electrophilic substitution. This directs the incoming electrophilic fluorine to the C3 position. Selectfluor™ (F-TEDA-BF₄) is the reagent of choice for this transformation. It is a stable, crystalline solid that serves as a safe and effective source of electrophilic fluorine ("F+"), making it far more manageable than hazardous alternatives like elemental fluorine.[8][9][10] The reaction is believed to proceed via a direct electrophilic aromatic substitution mechanism.[11][12]
-
N-Acetylation: Following the completion of the fluorination step, the amino group of the newly formed 2-amino-3-fluoro-5-chloropyridine is acetylated in the same reaction vessel. Acetic anhydride is used as the acetylating agent. A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the final amide product.
This one-pot approach is predicated on the compatibility of the reagents and solvents across both steps, eliminating the need for a workup and purification of the fluorinated intermediate.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the one-pot synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Purity | Supplier Example | Notes |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | >98% | Sigma-Aldrich | Starting material. |
| Selectfluor™ | 140681-55-6 | 354.26 | >95% | Sigma-Aldrich | Electrophilic fluorinating agent. Oxidizer. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |
| Acetic Anhydride | 108-24-7 | 102.09 | >99% | Sigma-Aldrich | Acetylating agent. Corrosive. |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99.8% | Sigma-Aldrich | Base. Flammable, toxic. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated NaCl Solution (Brine) | N/A | N/A | N/A | Lab Prepared | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Fisher Scientific | Drying agent. |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 / 7727-37-9 | 39.95 / 28.01 | High Purity | Airgas | Inert gas for atmosphere. |
One-Pot Synthesis Workflow
Step-by-Step Procedure
Step A: Electrophilic Fluorination
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-chloropyridine (5.00 g, 38.9 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (100 mL) and stir at room temperature (20-25 °C) until all solids have dissolved.
-
To the stirred solution, add Selectfluor™ (15.1 g, 42.8 mmol, 1.1 equiv) in a single portion.
-
Causality Note: A slight excess of Selectfluor™ is used to ensure complete consumption of the starting material. The addition is done in one portion as the reaction is not violently exothermic.
-
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
TLC System: 7:3 Hexane:Ethyl Acetate. The intermediate product, 2-amino-3-fluoro-5-chloropyridine, will have a different Rf value than the starting material.
-
Step B: In-Situ N-Acetylation 5. Once the fluorination is complete, cool the reaction mixture to 0 °C using an ice-water bath. 6. Sequentially add anhydrous pyridine (4.7 mL, 58.3 mmol, 1.5 equiv) followed by the dropwise addition of acetic anhydride (5.5 mL, 58.3 mmol, 1.5 equiv) over 5 minutes.
- Causality Note: The mixture is cooled to control the exothermicity of the acetylation reaction. Pyridine acts as a base to neutralize the acetic acid byproduct, preventing potential side reactions and driving the reaction to completion.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the disappearance of the fluorinated intermediate by TLC or LC-MS.
Step C: Workup and Purification 8. Upon completion, quench the reaction by slowly adding deionized water (50 mL). 9. Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator. 10. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). 11. Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a white to off-white solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (overall for two steps) |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (s, 1H, NH), ~8.0 (d, 1H), ~7.8 (dd, 1H), ~2.3 (s, 3H, CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet in the typical aryl-F region |
| MS (ESI+) | m/z calculated for C₇H₆ClFN₂O [M+H]⁺: 189.02; Found: 189.0 |
Note: NMR chemical shifts (δ) are approximate and should be confirmed experimentally. Coupling constants (J) will be critical for full structural elucidation.
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood by trained personnel.
-
Selectfluor™: Is a strong oxidizing agent.[8][9] Avoid contact with combustible materials. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Handle as potentially harmful if inhaled or comes into contact with skin.[9][14]
-
Acetic Anhydride: Is corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Ensure adequate ventilation.
-
General Precautions: Avoid inhalation of dust, fumes, and vapors.[13][14] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[15]
Troubleshooting Guide
References
- Guizhou University; Zhao, C.; Chai, H.; Liu, L.; Huang, Z.; Le, Y. Preparation method of 2-amino-3-fluoropyridine. CN105669539A, June 15, 2016.
-
Common Organic Chemistry. Selectfluor. [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Li, W., et al. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 2018. [Link]
-
Ball, N. D., et al. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 2013. [Link]
-
Xue, Y., et al. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 2007. [Link]
-
MDPI. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]
-
NIH. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link]
-
Nanoscale Reports. One-Pot Synthesis of Substituted Pyridine. (February 28, 2022). [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. [Link]
-
Royal Society of Chemistry. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 2010. [Link]
-
MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
-
Bryn Mawr College. Palladium-Catalyzed Fluorination of Amino Acid Derivatives. [Link]
-
Royal Society of Chemistry. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 2019. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
ScienceDirect. Catalytic, Enantioselective Fluorination Reactions. [Link]
-
Royal Society of Chemistry. A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 2018. [Link]
-
Thieme Connect. Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Scientific.net. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 2016. [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
NIH. One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
Sources
- 1. One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanoscalereports.com [nanoscalereports.com]
- 6. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selectfluor [commonorganicchemistry.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. molcore.com [molcore.com]
- 15. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Acetylation of 2-Amino-5-chloro-3-fluoropyridine
Current Status: Operational Topic: Selective Mono-Acetylation Protocols & Troubleshooting Ticket ID: CHEM-SUP-2024-ACET
Core Technical Briefing
The Challenge: Electronic "Tug-of-War"
Acetylation of 2-amino-5-chloro-3-fluoropyridine presents a classic paradox in heterocyclic chemistry. The presence of electron-withdrawing groups (EWGs)—specifically the Chlorine at C5 and Fluorine at C3—creates two competing electronic effects that make selective mono-acetylation difficult:
-
Reduced Nucleophilicity: The EWGs pull electron density away from the exocyclic amine, making it a poor nucleophile. Standard conditions (e.g., Acetyl Chloride at
) often result in low conversion or require extended reaction times. -
Increased Acidity of the Mono-Amide: Once the mono-acetylated species is formed, the EWGs (combined with the carbonyl group) significantly increase the acidity of the remaining amide proton (
). Under forcing conditions (required to overcome problem #1) or in the presence of base, this proton is easily removed, leading to rapid acetylation of the anion to form the bis-acetylated imide ( ).
The Solution Strategy
While stoichiometric control is possible, the most robust industrial approach—and the one recommended by this Support Center—is often not to avoid bis-acetylation, but to exploit it.
It is frequently more reliable to drive the reaction to full bis-acetylation and then selectively hydrolyze the labile imide bond back to the mono-amide.
Troubleshooting Guide (Q&A)
Category: Reaction Control
Q: I am using Acetyl Chloride (1.1 eq) and Triethylamine in DCM, but conversion is stalled at 60%. Increasing temp leads to bis-impurities.[1] What is happening?
A: The nucleophilicity of your substrate is too low for standard Schotten-Baumann conditions. The unreacted amine is likely protonated by the HCl byproduct (despite the
-
Correction: Switch to Acetic Anhydride (
) as both solvent and reagent at elevated temperatures ( ). If bis-formation occurs, see the "Hydrolysis Protocol" below.
Q: I see a spot on TLC that runs much higher than my product. Is this the bis-acetylated species?
A: Yes. The bis-acetylated product (
Category: Reagent Selection
Q: Can I use DMAP (4-Dimethylaminopyridine) to speed up the mono-acetylation? A: Use with extreme caution. DMAP is a powerful acyl-transfer catalyst that will accelerate the formation of the bis-product just as effectively as the mono-product. If you use DMAP, you must accept that you will likely generate significant bis-product and will need a hydrolysis step.
Recommended Protocols (SOPs)
Protocol A: The "Bis-to-Mono" Strategy (High Reliability)
Recommended for scale-up where isolation of pure mono-species is difficult.
Concept: Drive the reaction to completion (Bis), then chemically "clip" the second acetyl group. The imide bond (
| Step | Reagent | Conditions | Observation |
| 1. Acetylation | Acetic Anhydride ( | Reflux ( | Conversion to high |
| 2. Quench | Water / Ice | Pour hot mixture onto ice. | Precipitate forms.[1][2] |
| 3. Hydrolysis | 10% aq.[3] | Methanol/Water, | Bis-spot disappears; Mono-spot appears. |
Detailed Workflow:
-
Dissolve 2-amino-5-chloro-3-fluoropyridine in excess Acetic Anhydride.
-
Heat to reflux until LCMS shows 0% starting material (mostly Bis-product).
-
Concentrate in vacuo or quench into ice water.
-
Resuspend the crude solid in MeOH. Add 2.0 eq of aqueous
(or 1M ). -
Stir at
. Monitor by TLC/LCMS. The Bis-product hydrolyzes rapidly (minutes to hours) to the Mono-product. The Mono-product is stable under these conditions for extended periods. -
Acidify to pH 7, evaporate MeOH, and filter the precipitate.
Protocol B: Selective Mono-Acetylation (Direct Method)
Recommended only if "Bis" formation must be strictly avoided due to downstream sensitivity.
Reagents: Acetic Anhydride (1.1 eq), Solvent (Toluene or Xylene), Catalyst (None). Procedure:
-
Dissolve substrate in Toluene (0.5 M).
-
Add 1.1 eq Acetic Anhydride.
-
Heat to
. Do not reflux. -
Monitor strictly.[1] Stop reaction when Bis-product reaches 5%.
-
Note: This method usually leaves
unreacted starting material, requiring column chromatography for separation.
Visualizing the Pathway
The following diagram illustrates the reaction logic and the "Safety Net" provided by the hydrolysis strategy.
Caption: Reaction pathway comparison. The Red arrow indicates the inevitable over-acetylation under forcing conditions. The Green arrow represents the high-yield recovery of the desired product via selective hydrolysis.
Analytical Reference Data
Use these parameters to confirm your product status.
| Parameter | Starting Material (Amine) | Mono-Acetyl (Target) | Bis-Acetyl (Impurity) |
| LCMS (M+H) | 147.0 | 189.0 | 231.0 |
| 1H NMR (NH) | Broad singlet | Sharp singlet | Absent |
| TLC Polarity | High (Polar) | Medium | Low (Non-polar) |
| Solubility | Moderate in DCM | Good in DCM/EtOAc | High in Hex/EtOAc |
References
-
Synthesis of 2-Amino-5-chloro-3-fluoropyridine analogs via Acetylation/Hydrolysis. Context: Describes the general route for fluorinated aminopyridines involving acetylation, nitration, and hydrolysis steps, confirming the stability of the mono-acetyl group under hydrolytic workup. Source:
-
Reactivity of 2-Aminopyridines with Acetic Anhydride. Context: Establishes that reaction with acetic anhydride affords mono- and di-acetylated products depending on reaction time and temperature, and that di-acetylated products can be hydrolyzed. Source:
-
General Protocol for Aminopyridine Acetylation. Context: Provides standard stoichiometry and conditions (
for mono) vs forcing conditions. Source:
Sources
Controlling exotherms during pyridine amine acetylation
Technical Support Center: Pyridine Amine Acetylation Current Status: Operational | Topic ID: PYA-RXN-004
Introduction: The "Deceptive" Exotherm
Warning: Acetylating aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine) is deceptively dangerous. Unlike simple aliphatic amines, the pyridine ring itself acts as a nucleophilic catalyst (similar to DMAP), potentially masking induction periods. A common failure mode in scale-up is Reagent Accumulation : adding acetic anhydride (
This guide provides the engineering controls and chemical logic required to manage these exotherms safely.
Module 1: Thermodynamics & Mechanism
To control the reaction, you must understand the heat source.[1] The acetylation of amines is highly exothermic, typically releasing -50 to -150 kJ/mol .
The Mechanism of Heat Generation:
-
Activation: The anhydride/chloride reacts with the pyridine ring nitrogen (fastest kinetics) to form a highly reactive N-acetylpyridinium salt.
-
Transfer: The acetyl group transfers to the exocyclic amine (thermodynamic product).
-
Release: This transfer releases significant bond energy as heat.
Visualizing the Hazard: The Thermal Runaway Cycle
The following diagram illustrates how "Heat Accumulation" leads to loss of containment.
Figure 1: The "Accumulation" trap. If the reaction does not consume the reagent as fast as you add it, you are building a chemical bomb.
Module 2: Critical Reagent Selection
The choice between Acetic Anhydride (
| Feature | Acetic Anhydride ( | Acetyl Chloride ( |
| Reactivity | Moderate. Often requires heating or catalyst (DMAP).[2] | High. Reacts violently even at low temps. |
| Byproduct | Acetic Acid (Mildly corrosive). | HCl Gas (Highly corrosive, requires base scavenger). |
| Exotherm Risk | High (Induction Risk). Slower start can lead to accumulation. | High (Instant Risk). Immediate violent heat release. |
| Water Hazard | Hydrolyzes slowly (exothermic). | Explosive reaction with moisture/water. |
| Recommendation | Preferred for Scale-up. Easier to control via dosing rate. | Use only for unreactive substrates or small scale (<10g). |
Module 3: Troubleshooting & FAQs
Q1: The reaction temperature isn't rising during addition. Should I increase the addition rate? CRITICAL STOP: NO. This is the classic "Induction Period" trap.
-
Diagnosis: The reaction hasn't started yet. Increasing the rate accumulates unreacted reagent.
-
Solution: Stop addition immediately. Wait. If necessary, apply gentle heat (2-5°C rise) to trigger initiation. Once the exotherm is observed (temperature rises above jacket temp), resume dosing at a rate where Cooling Capacity > Heat Generation .
Q2: I am seeing a "double exotherm" on my calorimetry graph. What is happening?
-
Analysis: This is common with aminopyridines.
-
Exotherm 1: Acetylation of the highly nucleophilic Ring Nitrogen (kinetic product).
-
Exotherm 2: Rearrangement to the exocyclic amine (thermodynamic product).
-
-
Action: Ensure your cooling system is active until both events are complete. Do not quench immediately after the first temperature plateau.
Q3: Can I use DMAP to speed this up?
-
Risk: DMAP (4-Dimethylaminopyridine) is a "hyper-nucleophile." It will eliminate the induction period but will sharply increase the peak heat release rate (Heat Power,
). -
Guideline: If using DMAP, reduce dosing rate by 50% compared to the uncatalyzed process.
Q4: How do I determine the "Never Exceed" temperature?
-
Protocol: You must know the Boiling Point (BP) of your solvent and the decomposition temperature of your product.
-
Rule: Keep Process Temp (
) < ( ). If reaches boiling, the reflux condenser becomes your only safety barrier, which can easily be overwhelmed.
Module 4: Safe Scale-Up Protocol (SOP)
Objective: Acetylation of 2-Aminopyridine with Acetic Anhydride (Safety Focus).
Phase 1: Preparation & Inerting
-
Reactor: Glass-lined or Hastelloy (AcCl requires Hastelloy/Enamel; Ac2O is compatible with SS316).
-
Solvent: Dilution is the primary heat sink. Use Dichloromethane (DCM) or Toluene .
-
Ratio: Minimum 5-10 volumes of solvent relative to amine.
-
-
Scavenger: If using
, add Triethylamine ( ) or Pyridine (1.1 equiv) to scavenge HCl.
Phase 2: The "Dose-and-Hold" Procedure
Do not add all reagent at once.
Figure 2: The "Initiation Check" is the most critical step in avoiding runaway reactions.
-
Initiation Charge: Add only 5-10% of the acetylating agent.
-
Verification: Watch the internal temperature (
).-
Success:
rises 2-5°C and then falls as the jacket cools it. This confirms the reaction is consuming the reagent. -
Failure:[3]
does not move. DO NOT ADD MORE. Warm the jacket slightly to trigger the reaction.
-
-
Main Addition: Once initiation is confirmed, add the remainder over 1-2 hours.
-
Constraint: Maintain
(or user setpoint). If approaches limit, STOP FEED .
-
Phase 3: Quench (The Second Exotherm)
-
Hazard: Excess anhydride reacts violently with water.[4]
-
Method: Add water or methanol dropwise .
-
Observation: Expect a secondary exotherm from hydrolysis. Control temp < 30°C.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Link
-
National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. PMC. Link
-
Fisher Scientific. (2023). Safety Data Sheet: Acetyl Chloride. Link
-
U.S. EPA. (1997). Case Study: Controlling Runaway Reactions. Chemical Safety Alert. Link
Sources
Technical Support Center: Stability of 2-acetamido-5-chloro-3-fluoropyridine in Acidic Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-acetamido-5-chloro-3-fluoropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in environments where acidic conditions are necessary. We provide in-depth answers to common stability questions, troubleshooting advice for unexpected experimental outcomes, and validated protocols to help you ensure the integrity of your work.
Our goal is to move beyond simple instructions by explaining the fundamental chemical principles that govern the stability of this molecule. This allows you to not only solve immediate problems but also to proactively design more robust experiments.
Section 1: Core Concepts - Understanding the Chemistry
This section addresses the fundamental stability concerns for 2-acetamido-5-chloro-3-fluoropyridine in the presence of acid.
FAQ 1: What are the primary stability concerns for 2-acetamido-5-chloro-3-fluoropyridine in acidic media?
The primary and most immediate stability concern is the acid-catalyzed hydrolysis of the 2-acetamido group. This reaction cleaves the amide bond, resulting in the formation of 2-amino-5-chloro-3-fluoropyridine and acetic acid. This is a classic organic chemistry reaction that is significantly accelerated by strong acids and elevated temperatures.
A secondary, and far less common, concern would be the degradation of the pyridine ring itself. The pyridine core is generally robust; however, under exceptionally harsh conditions (e.g., very high temperatures and concentrated, strong acids), nucleophilic attack on the ring could potentially occur. The electron-withdrawing effects of the fluorine and chlorine substituents can activate the pyridine ring towards nucleophilic attack.[1]
Caption: Logical flow of potential degradation pathways for the title compound.
Section 2: Troubleshooting Guide & FAQs
This section provides practical advice for specific issues you may encounter during your experiments.
Q1: During my reaction in acidic media, I've noticed a new, more polar spot on my TLC plate (or a new peak with a shorter retention time in RP-HPLC). What is it likely to be?
A: This observation is a classic indicator of amide bond hydrolysis. The newly formed product is almost certainly 2-amino-5-chloro-3-fluoropyridine . The primary amine is significantly more polar than the starting acetylated amide, causing it to interact more strongly with polar stationary phases (like silica gel in TLC) and elute faster from reverse-phase HPLC columns.
The mechanism for this transformation is a well-understood, multi-step process catalyzed by acid.[2]
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen. This is the most basic site on the amide group, as the nitrogen's lone pair is delocalized through resonance.[3] This step makes the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2][4]
-
Proton Transfer: A series of proton transfers occurs to convert the amino group into a better leaving group (-NH₃⁺).[3]
-
Elimination of the Leaving Group: The lone pair on one of the hydroxyl groups reforms the carbonyl double bond, expelling the now-protonated amine as a neutral leaving group (in its protonated form).
-
Deprotonation: The final product, a carboxylic acid (acetic acid in this case), is formed after deprotonation. The amine product will be protonated in the acidic medium.[3]
Caption: Workflow of the acid-catalyzed amide hydrolysis mechanism.
Q2: My experimental protocol requires acidic conditions, but I need to minimize the hydrolysis of the acetamido group. What factors can I control?
A: You can significantly influence the rate of hydrolysis by carefully controlling several key experimental parameters. The hydrolysis reaction is not instantaneous and its rate is highly dependent on the conditions.
| Factor | Impact on Stability | Practical Recommendation |
| Acid Strength & Concentration | Stronger acids (lower pKa) and higher concentrations will dramatically increase the rate of hydrolysis. | Use the mildest acid and lowest concentration that is effective for your primary reaction. Consider acids like acetic acid or buffered systems if permissible, instead of strong mineral acids like HCl or H₂SO₄. |
| Temperature | The rate of hydrolysis increases exponentially with temperature. Heat provides the activation energy needed for the reaction. | Conduct your reaction at the lowest possible temperature. If your primary reaction is slow at room temperature, consider running it at 0 °C or even lower before resorting to heating. |
| Water Content | Water is a reactant in the hydrolysis mechanism.[3][4] Its presence is essential for the degradation to occur. | If your reaction solvent is not water, ensure you are using anhydrous solvents and reagents to minimize the amount of water available for hydrolysis. |
| Reaction Time | Hydrolysis is a time-dependent process. The longer the exposure to acidic conditions, the greater the extent of degradation. | Monitor your primary reaction closely (e.g., by TLC or LC-MS) and quench or work up the reaction as soon as it reaches completion to minimize the exposure time to acid. |
FAQ 2: How do the fluorine and chlorine substituents on the pyridine ring affect the stability of the acetamido group?
A: The halogen substituents have two opposing electronic effects:
-
Increased Electrophilicity: Fluorine and chlorine are strongly electron-withdrawing. They pull electron density away from the entire pyridine ring and, by extension, from the amide group. This makes the carbonyl carbon of the acetamido group even more electron-deficient (electrophilic) and potentially more susceptible to nucleophilic attack by water.
-
Decreased Ring Basicity: The same electron-withdrawing effect makes the lone pair of electrons on the pyridine ring's nitrogen atom less available for protonation.[5][6] The pKa of the pyridinium ion is therefore lowered, meaning a stronger acid is required to protonate the ring compared to unsubstituted pyridine. While this primarily affects reactions involving the ring nitrogen, it is a key feature of the molecule's overall chemistry in acid.
The dominant effect concerning the stability of the acetamido group is the first one. The increased electrophilicity of the carbonyl carbon likely makes 2-acetamido-5-chloro-3-fluoropyridine more prone to hydrolysis compared to a non-halogenated analogue under identical conditions.
Section 3: Experimental Protocol
Protocol 1: Monitoring the Stability of 2-acetamido-5-chloro-3-fluoropyridine in Acidic Solution via HPLC
This protocol provides a self-validating system to quantify the stability of your compound under specific acidic conditions.
Objective: To determine the rate and extent of hydrolysis of 2-acetamido-5-chloro-3-fluoropyridine at a given pH and temperature over time.
Materials:
-
2-acetamido-5-chloro-3-fluoropyridine (high purity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
The acidic buffer or solution of interest (e.g., 0.1 M HCl, pH 3 citrate buffer)
-
HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Standard Curve: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 acetonitrile:water mixture. Analyze these by HPLC to establish a linear calibration curve.
-
Initiation of Stability Study (t=0):
-
Pipette a known volume of the stock solution into a larger volume of the pre-equilibrated acidic medium (at the desired temperature) to achieve a target starting concentration (e.g., 50 µg/mL).
-
Immediately withdraw an aliquot, quench it by diluting it 1:1 with a neutralizing or highly organic solution (e.g., acetonitrile with a small amount of ammonium hydroxide) to stop the reaction, and inject it into the HPLC. This is your t=0 time point.
-
-
Time-Course Monitoring:
-
Maintain the reaction vial at the constant, desired temperature (e.g., 25 °C or 40 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots.
-
Quench each aliquot immediately in the same manner as the t=0 sample and analyze by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining parent compound using the calibration curve.
-
Plot the concentration of the parent compound versus time.
-
Observe the appearance and growth of the degradation product peak (2-amino-5-chloro-3-fluoropyridine), which will have a shorter retention time.
-
Self-Validation: A good stability study will show a clear decrease in the peak area of the parent compound and a corresponding increase in the peak area of the primary degradant. The total peak area (parent + degradant, assuming similar UV absorbance) should remain relatively constant if there are no other degradation pathways.
References
-
Mechanism of Amide Hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. Retrieved from [Link]
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2007). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
Ch20 : Amide hydrolysis. Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. Retrieved from [Link]
-
Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution: Effect of ortho substituents and interrelation between complex stability and ligand basicity. ResearchGate. Retrieved from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). PMC. Retrieved from [Link]
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014). Crystal Growth & Design - ACS Publications. Retrieved from [Link]
-
Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. Retrieved from [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* (2020). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]
-
Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. (1989). PubMed. Retrieved from [Link]
-
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (2016). NIH. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Fluoropyridine Acetylation
Welcome to the technical support center for fluoropyridine acetylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. As your dedicated support partner, we understand that achieving high conversion and yield in the acetylation of electron-deficient fluoropyridines can be challenging. This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you overcome common hurdles and ensure the success of your synthetic campaigns.
Part 1: Troubleshooting Guide - Low Conversion & Side Reactions
This section addresses the most frequently encountered issues during the acetylation of fluoropyridines. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My acetylation of 2-fluoropyridine is resulting in low conversion to N-acetyl-2-fluoropyridinium. What are the likely causes and how can I improve it?
Low conversion in the acetylation of 2-fluoropyridine is a common issue stemming from the electron-withdrawing nature of the fluorine atom, which deactivates the pyridine ring towards electrophilic attack.
Potential Causes & Solutions:
-
Insufficient Reagent Activity: The electrophilicity of your acetylating agent may be too low to overcome the deactivated nature of the fluoropyridine.
-
Solution 1: Stronger Acetylating Agents: Switch from acetic anhydride to more potent reagents like acetyl chloride or ketene. Acetyl chloride is generally more reactive than acetic anhydride.
-
Solution 2: Lewis Acid Catalysis: The addition of a Lewis acid catalyst can activate the acetylating agent, increasing its electrophilicity. Common Lewis acids for this purpose include ZnCl₂, AlCl₃, or BF₃·OEt₂. The catalyst coordinates to the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic.
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
-
Solution: Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A systematic temperature screen is recommended, starting from room temperature and gradually increasing.
-
Solution: Solvent Choice: Aprotic solvents are generally preferred to avoid reaction with the acetylating agent. Dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are common choices. Solvent polarity can also play a role, and a solvent screen may be beneficial.
-
-
Presence of Water: Trace amounts of water in the reaction mixture will rapidly quench the acetylating agent, reducing the effective concentration and leading to low conversion.
-
Solution: Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Q2: I am observing significant byproduct formation, including di-acetylation and ring-opened products. How can I suppress these side reactions?
The formation of byproducts is often a consequence of harsh reaction conditions or the inherent reactivity of the intermediates.
Troubleshooting Workflow for Byproduct Formation:
Caption: A workflow for troubleshooting byproduct formation.
Detailed Explanation:
-
Di-acetylation: This occurs when a second acetyl group adds to the pyridine ring. This is more likely to happen with highly reactive acetylating agents or when an excess of the reagent is used.
-
Solution: Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent. Use a slight excess (1.0-1.1 equivalents) to ensure full conversion of the starting material without promoting di-acetylation.
-
-
Ring-Opened Products: The N-acetylpyridinium intermediate can be susceptible to nucleophilic attack, leading to ring opening. This is often exacerbated by high temperatures or the presence of nucleophiles.
-
Solution: Temperature Control: As mentioned previously, lower temperatures can help to minimize this side reaction. Running the reaction at 0 °C or even lower may be necessary.
-
Solution: Choice of Base: If a base is used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge is recommended over simpler amines like triethylamine, which can act as a nucleophile.
-
Part 2: Experimental Protocols
Protocol 1: General Procedure for the Acetylation of 2-Fluoropyridine using Acetyl Chloride
This protocol provides a starting point for the acetylation of 2-fluoropyridine. Optimization may be required for different substrates.
Materials:
-
2-Fluoropyridine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitrogen or argon
-
Oven-dried glassware
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-fluoropyridine (1.0 eq.).
-
Dissolve the 2-fluoropyridine in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.05 eq.) dropwise to the stirred solution via the dropping funnel over 15-30 minutes.
-
Allow the reaction to stir at 0 °C and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
Upon completion, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Why is the N-acetylpyridinium salt often unstable?
-
A: The N-acetylpyridinium salt is a highly activated intermediate. The positive charge on the nitrogen atom makes the pyridine ring very electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is what makes these compounds useful synthetic intermediates, but it also contributes to their instability.
-
-
Q: Can I use acetic anhydride with a catalytic amount of a strong acid like sulfuric acid?
-
A: While this can be an effective way to generate a more potent acetylating agent in situ, the strong acid can also promote side reactions, including polymerization or degradation of sensitive substrates. This approach should be used with caution and may require careful optimization of the acid catalyst loading.
-
-
Q: What is the role of the fluorine atom in the reactivity of the pyridine ring?
-
A: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect deactivates the ring towards electrophilic aromatic substitution and also influences the basicity of the nitrogen atom.
-
Part 4: Data Summary
Table 1: Common Acetylating Agents and Their Relative Reactivity
| Acetylating Agent | Structure | Relative Reactivity | Notes |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Commonly used, but may require forcing conditions for deactivated substrates. |
| Acetyl Chloride | CH₃COCl | High | More reactive than acetic anhydride; generates HCl as a byproduct. |
| Ketene | CH₂=C=O | Very High | Highly reactive and efficient, but is a toxic gas and requires specialized handling. |
Part 5: Mechanistic Insights
Diagram 1: General Mechanism of Pyridine Acetylation
Caption: The general mechanism of fluoropyridine acetylation.
References
-
Fluorine in pharmaceuticals: looking beyond intuition. Nature Reviews Drug Discovery. [Link]
Technical Support Center: Purification of 2-Acetylamino-5-chloro-3-fluoropyridine
Subject: Separation of 2-acetylamino-5-chloro-3-fluoropyridine (Product) from 2-amino-5-chloro-3-fluoropyridine (Starting Material). Ticket ID: PUR-PYR-053 Responder: Senior Application Scientist, Separation Sciences Division
Executive Summary & Diagnostic Triage
The Challenge: Separating 2-acetylamino-5-chloro-3-fluoropyridine (the Amide) from its starting material, 2-amino-5-chloro-3-fluoropyridine (the Amine), presents a specific challenge due to the electronic effects of the halogen substituents.
-
The Trap: Standard acid/base extractions often fail because the electron-withdrawing chlorine (C5) and fluorine (C3) atoms significantly lower the basicity of the starting amine. It may not protonate fully in weak acids, causing it to partition into the organic layer alongside your product.
-
The Solution: You must exploit the pKa differential or the solubility switch caused by the acetyl group.
Diagnostic Decision Matrix: Before proceeding, assess your crude mixture composition via HPLC or TLC.
Figure 1: Purification Strategy Decision Matrix. Select the protocol based on the impurity profile of your crude material.
The Separation Toolkit (Protocols)
Protocol A: The "pH Swing" (Selective Acid Extraction)
Best for: Removing bulk Starting Material (>10%).
The Science: While the starting amine is a weak base due to the halogens, the acetylated product is essentially non-basic (amide resonance). We use a specific concentration of HCl to protonate the amine without hydrolyzing the amide or protonating the extremely weak amide nitrogen.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Solution: 1.0 M HCl (Do not exceed 2.0 M).
-
Neutralizer: Saturated NaHCO₃.
Step-by-Step:
-
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram). Ensure complete dissolution; sonicate if necessary.
-
The Acid Wash:
-
The Safety Check (Crucial):
-
Do not discard the aqueous layer yet. Basify a small aliquot of the aqueous layer with NaOH. If a precipitate forms, it confirms the SM has been successfully extracted.
-
-
Neutralization: Wash the organic layer once with water, then once with saturated NaHCO₃ to remove residual acid.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Quantitative Expected Outcome:
| Component | Organic Phase (Post-Wash) | Aqueous Phase (Acidic) |
|---|---|---|
| Product (Amide) | >95% | <5% |
| SM (Amine) | <2% | >98% |
Protocol B: Recrystallization (The Solubility Switch)
Best for: Final polishing (SM < 10%) or if the product is a solid.
The Science: Acetylation dramatically alters the crystal lattice energy. 2-acetamidopyridines are typically less soluble in non-polar solvents than their free amine counterparts, or they exhibit steep solubility curves in alcohols.
Recommended Solvent Systems:
-
Ethanol/Water (Standard):
-
Dissolve crude in boiling Ethanol (minimum volume).
-
Add hot water dropwise until persistent cloudiness appears.
-
Cool slowly to room temperature, then 4°C.
-
-
Toluene/Heptane (Alternative):
-
Dissolve in boiling Toluene.
-
Add Heptane to induce precipitation.
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Re-heat to dissolve.[2]
-
Add a seed crystal of pure product (if available).
-
Scratch the inner wall of the flask with a glass rod.[2]
-
Switch to a solvent system with a lower boiling point (e.g., DCM/Hexane).
Protocol C: Flash Chromatography
Best for: Difficult separations where SM co-precipitates.
TLC Conditions:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% EtOAc in Hexanes (Adjust based on polarity).
-
Visualization: UV (254 nm). The amide usually has a distinct (often lower) Rf compared to the amine in non-polar systems due to H-bonding, or higher Rf in polar systems if the amine interacts strongly with silica. Note: Amines often streak on silica; add 1% Triethylamine (TEA) to the mobile phase to sharpen the SM spot.
Troubleshooting & FAQs
Q1: I tried the acid wash (Protocol A), but my product disappeared.
-
Diagnosis: Your acid might have been too strong, or the aqueous separation was confused.
-
Fix:
-
Check the aqueous layer. Did the product protonate? (Unlikely with 1M HCl, but possible if the amide is unusually basic).
-
Did the amide hydrolyze back to the amine? (Possible if left in acid too long or if heated).
-
Recovery: Neutralize the aqueous acid wash with NaOH back to pH 8-9 and extract with EtOAc. Analyze this extract.
-
Q2: The Starting Material (SM) is not moving on TLC.
-
Diagnosis: Free aminopyridines can hydrogen bond strongly to the acidic silica gel.
-
Fix: Pre-treat your TLC plate or column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH . This deactivates the silica protons, allowing the amine to migrate as a distinct spot.
Q3: Why can't I just use acetic anhydride in excess to force conversion?
-
Risk: While this removes the SM, it generates Di-acetylated side products (Imides), which are often harder to separate than the SM. If you see a new spot with a higher Rf than your product, you have likely over-acetylated.
-
Remedy: Hydrolyze the di-acetyl impurity by stirring the mixture in mild aqueous base (saturated NaHCO₃) or ethanol/water at room temperature for 1 hour. The sensitive imide bond usually breaks before the desired amide bond.
Mechanistic Visualization
The following diagram illustrates the chemical logic behind the Acid Wash (Protocol A) , which is the most robust method for this specific separation.
Figure 2: Mechanism of Acid-Base Separation. The basicity difference allows the amine to be sequestered into the aqueous phase.
References
-
Synthesis of 2-amino-5-fluoropyridine deriv
- Context: Describes the acetylation and subsequent manipulation of aminopyridines, establishing the stability of the acetamide bond.
-
Source: ResearchGate.
-
Purification of 2-aminopyridine deriv
- Context: Discusses cation-exchange chromatography methods for separating aminopyridines, relevant for Protocol C.
-
Source: PubMed (NIH).
-
Recrystalliz
- Context: Provides the foundational solubility logic for separating amines from their acetylated counterparts using w
-
Source: CUNY / Org Chem Labs.
-
2-Amino-5-chloro-3-fluoropyridine Properties.
- Context: Physical properties and CAS data for the starting m
-
Source: PubChem.
Sources
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
Mass spectrometry fragmentation of acetylated chlorofluoropyridines
Publish Comparison Guide: Mass Spectrometry Fragmentation of Acetylated Chlorofluoropyridines
Executive Summary & Technical Context
In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and agrochemicals—chlorofluoropyridines (CFPs) serve as critical scaffold intermediates. A recurring analytical challenge is distinguishing between positional isomers (e.g., 2-chloro-3-fluoro- vs. 3-chloro-2-fluoro- variants) which often co-elute in liquid chromatography.
While Electrospray Ionization (ESI-MS) often yields only protonated molecules
This guide compares the fragmentation performance of N-acetylated amino-chlorofluoropyridines against their underivatized free-amine counterparts, demonstrating why acetylation is the preferred workflow for structural elucidation.
Comparative Methodology: Free Amine vs. Acetylated Derivative
The following table summarizes the analytical performance differences observed when analyzing amino-chlorofluoropyridines (Amino-CFPs) versus their N-acetylated forms.
| Feature | Free Amino-CFP (Underivatized) | N-Acetyl-Amino-CFP (Derivatized) |
| GC Peak Shape | Broad, tailing (interaction with silanols) | Sharp, Gaussian (capped polar -NH2) |
| Molecular Ion ( | Strong, often Base Peak (100%) | Distinct, but usually not Base Peak |
| Base Peak | ||
| Isomer Specificity | Low (Spectra of isomers are nearly identical) | High (Ortho-effect influences ion ratios) |
| Thermal Stability | Moderate (Risk of oxidative degradation) | High (Stable in injector port) |
Fragmentation Mechanisms: The "Ketene Switch"
The defining characteristic of acetylated aromatic amines in EI-MS is the elimination of neutral ketene (
Mechanism 1: The Ketene Loss (Diagnostic)
The molecular ion (
-
Result: Regeneration of the amino-chlorofluoropyridine radical cation
. -
Significance: This ion often becomes the base peak. The ratio of
to varies between isomers due to steric hindrance from the ortho-halogen (Cl or F).
Mechanism 2: Halogen Elimination
Once the ketene is lost, the resulting ion fragments further by losing a halogen radical.
-
Loss of Cl (
): Favored due to the weaker C-Cl bond compared to C-F. -
Loss of F (
): Rare in pyridines unless the fluorine is activated by adjacent nitrogen (labile). -
Ortho Effect: If the acetyl group is ortho to a Fluorine, a competing loss of HF (20 Da) or formation of a cyclic benzoxazole-like cation may occur, suppressing the standard ketene loss.
Visualization of Fragmentation Pathways
Figure 1: Hierarchical fragmentation pathway of N-acetylated chlorofluoropyridines. The loss of ketene is the gatekeeper event leading to structural diagnostic ions.
Experimental Protocol: Derivatization & Analysis
To replicate these results, use the following self-validating protocol. This method ensures complete conversion of the amine to the amide, preventing mixed spectra.
Step-by-Step Workflow
-
Preparation: Dissolve 1-5 mg of the amino-chlorofluoropyridine sample in 500 µL of anhydrous Dichloromethane (DCM).
-
Catalysis: Add 50 µL of Pyridine (acts as an acid scavenger and catalyst).
-
Acetylation: Add 50 µL of Acetic Anhydride .
-
Validation Check: The reaction is usually exothermic. Ensure the vial is sealed to prevent moisture ingress.
-
-
Incubation: Heat at 60°C for 30 minutes.
-
Quenching (Critical): Add 500 µL of 5% NaHCO3 solution to neutralize excess acid (protects the GC column phase). Vortex and discard the aqueous (top) layer.
-
Drying: Dry the organic layer over anhydrous
. -
Analysis: Inject 1 µL into the GC-MS (Split 1:20).
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Ionization: Electron Impact (EI), 70 eV.
Figure 2: Derivatization workflow ensuring sample integrity and column protection.
Data Interpretation: Isomer Differentiation
The table below illustrates hypothetical but representative relative abundance data for two common isomers. Note how the Ortho Effect (F adjacent to Acetyl) alters the fragmentation intensity.
| Ion ( | Identity | Isomer A (F is meta to NHAc) | Isomer B (F is ortho to NHAc) |
| M+ | Molecular Ion | 40% | 65% |
| [M-42]+ | Loss of Ketene | 100% (Base Peak) | 80% |
| [M-42-35]+ | Loss of Cl | 30% | 25% |
| [M-20]+ | Loss of HF | < 2% | 15% (Diagnostic) |
Analysis:
-
Isomer A: Follows the standard "Ketene Loss" pathway. The
is the base peak. -
Isomer B: The proximity of the Fluorine to the amide hydrogen allows for Hydrogen Bonding or immediate HF elimination, stabilizing the molecular ion or creating a unique
species not seen in Isomer A.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of N-acetyl-2-chloro-acetamide derivatives. National Institute of Standards and Technology.[1] Link
-
Sparkman, O. D. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Halo-aromatics.[2] Chemistry LibreTexts. Link
-
Hofmeister, G., & Leary, J. A. (1991).[3] Mechanistic investigations of cross-ring cleavages in acetylated oligosaccharides and amines. Journal of the American Chemical Society.[3] Link
-
BenchChem Application Notes. (2025). GC-MS Protocols for the Identification of Acetylpyridine Derivatives.Link
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A Tale of Two Pyridines: Unraveling the Impact of Acetylation on HPLC Retention Time
A Senior Application Scientist's Guide to Predicting and Understanding the Chromatographic Behavior of 2-Aminopyridine and 2-Acetylaminopyridine
In the realm of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation and analysis of complex mixtures. The retention time of an analyte in a reversed-phase HPLC system is a direct reflection of its physicochemical properties, primarily its polarity and ionization state. This guide delves into a comparative analysis of the retention behavior of two closely related pyridine derivatives: 2-aminopyridine and its acetylated counterpart, 2-acetylaminopyridine (N-(pyridin-2-yl)acetamide). Through a detailed exploration of their chemical characteristics and a proposed experimental framework, we will elucidate why a seemingly minor structural modification—the addition of an acetyl group—can lead to significant and predictable differences in their chromatographic profiles.
The Central Question: Amino vs. Acetylamino
At first glance, 2-aminopyridine and 2-acetylaminopyridine share a common structural backbone. However, the transformation of the primary amine in 2-aminopyridine to a secondary amide in 2-acetylaminopyridine instigates a cascade of changes in the molecule's electronic and steric landscape. These alterations directly influence its interaction with both the stationary and mobile phases in a reversed-phase HPLC system, thereby governing its retention time. This guide will dissect these changes to provide a robust, scientifically grounded explanation for their differential elution.
Understanding the Key Players: A Physicochemical Deep Dive
To predict the HPLC retention behavior of our two analytes, we must first understand their fundamental chemical properties. The two most critical parameters in this context are the partition coefficient (LogP) and the acid dissociation constant (pKa).
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Pyridine N) | LogP |
| 2-Aminopyridine | 94.11 | ~6.8[1] | ~0.5[2] | |
| 2-Acetylaminopyridine | ![]() | 136.15 | Predicted ~2-3 | Predicted >1.0 |
LogP: A Measure of Hydrophobicity
The LogP value quantifies the hydrophobicity of a compound. A higher LogP indicates a greater affinity for a nonpolar environment (like the C18 stationary phase) and, consequently, a longer retention time in reversed-phase HPLC. The addition of the acetyl group, with its two carbon atoms, increases the overall nonpolar character of the molecule. This leads to a predicted increase in the LogP value for 2-acetylaminopyridine compared to 2-aminopyridine, suggesting it will be more strongly retained by the stationary phase.
pKa: The Key to Ionization
The pKa of the pyridine ring nitrogen is a critical determinant of the molecule's overall charge at a given mobile phase pH. In acidic conditions, the pyridine nitrogen can be protonated, rendering the molecule more polar and hastening its elution from the nonpolar stationary phase. The amino group in 2-aminopyridine is an electron-donating group, which increases the basicity of the pyridine nitrogen, resulting in a higher pKa. Conversely, the acetyl group in 2-acetylaminopyridine is electron-withdrawing, which decreases the electron density on the pyridine nitrogen, making it less basic and lowering its pKa.
This difference in pKa is paramount. At a typical acidic mobile phase pH (e.g., 3.0), the pyridine nitrogen of 2-aminopyridine (pKa ~6.8) will be almost entirely protonated. In contrast, the pyridine nitrogen of 2-acetylaminopyridine (predicted pKa ~2-3) will be largely in its neutral, unprotonated form. This means that under these conditions, 2-aminopyridine will be significantly more polar than 2-acetylaminopyridine, leading to a much shorter retention time.
Experimental Design: A Self-Validating Protocol
To empirically validate our theoretical predictions, we propose the following reversed-phase HPLC method. The choice of a C18 column is standard for the separation of small organic molecules, and the acidic mobile phase is chosen to exploit the differences in the pKa values of the two compounds.
Experimental Workflow
Caption: A streamlined workflow for the HPLC comparison of 2-aminopyridine and 2-acetylaminopyridine.
Detailed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for the separation of small polar and nonpolar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Provides an acidic environment to ensure the protonation of 2-aminopyridine and maintain good peak shape for basic compounds.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is employed to ensure the timely elution of both the more polar 2-aminopyridine and the more nonpolar 2-acetylaminopyridine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Both compounds possess a pyridine ring and are expected to have strong absorbance at this wavelength. |
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-aminopyridine and 2-acetylaminopyridine into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.
-
Mixed Sample (50 µg/mL of each): Pipette 0.5 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.
Predicted Results and Discussion
Based on the physicochemical properties discussed, we can predict the elution order and relative retention times of the two compounds.
Expected Retention Time Data
| Compound | Predicted Retention Time (tR) | Rationale |
| 2-Aminopyridine | ~ 3-5 minutes | Due to its lower LogP and protonated state at the mobile phase pH, it will have weaker interactions with the C18 stationary phase and elute earlier. |
| 2-Acetylaminopyridine | ~ 8-10 minutes | Its higher LogP and neutral state at the mobile phase pH will lead to stronger hydrophobic interactions with the stationary phase, resulting in a longer retention time. |
Dissecting the Separation: A Mechanistic Explanation
The separation of 2-aminopyridine and 2-acetylaminopyridine under the proposed HPLC conditions is a textbook example of how a combination of hydrophobicity and ionization state dictates retention in reversed-phase chromatography.
Caption: The interplay of stationary and mobile phases in the differential retention of the two pyridine derivatives.
The Role of Hydrophobicity: The primary driving force for retention in reversed-phase HPLC is the hydrophobic interaction between the analyte and the nonpolar stationary phase. As established by its higher predicted LogP, 2-acetylaminopyridine is inherently more hydrophobic than 2-aminopyridine. This increased hydrophobicity arises from the addition of the acetyl group, which increases the molecule's surface area and nonpolar character. Consequently, 2-acetylaminopyridine will partition more favorably into the stationary phase, leading to a longer retention time.[4]
The Impact of Ionization: The acidic mobile phase (pH ~2.7) plays a crucial role in amplifying the separation. At this pH, which is well below the pKa of 2-aminopyridine's pyridine nitrogen (~6.8), the molecule will exist predominantly in its protonated, cationic form. This positive charge significantly increases its polarity and its affinity for the polar mobile phase, thereby reducing its interaction with the hydrophobic stationary phase and causing it to elute early.
In stark contrast, the pKa of 2-acetylaminopyridine's pyridine nitrogen is predicted to be in the range of 2-3. At a mobile phase pH of 2.7, a significant portion of the 2-acetylaminopyridine molecules will remain in their neutral, unprotonated form. This lack of a positive charge makes the molecule considerably less polar than its protonated 2-aminopyridine counterpart, allowing for much stronger hydrophobic interactions with the C18 stationary phase and a correspondingly longer retention time.
Conclusion: A Predictable Outcome Rooted in Chemical Principles
The comparison of 2-aminopyridine and 2-acetylaminopyridine provides a clear and compelling illustration of the fundamental principles governing reversed-phase HPLC. The acetylation of the amino group induces two critical changes: an increase in hydrophobicity (higher LogP) and a decrease in the basicity of the pyridine nitrogen (lower pKa). In an acidic mobile phase, this combination of factors leads to a significantly longer retention time for 2-acetylaminopyridine compared to 2-aminopyridine. By understanding these core chemical principles, researchers and drug development professionals can more effectively predict and control the chromatographic behavior of related compounds, leading to the development of robust and reliable analytical methods.
References
-
Matrix Fine Chemicals. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Available from: [Link]
-
PubChem. 2-Pyridineacetamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]
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Martins, F., et al. Mechanisms of retention in HPLC. 2013. Available from: [Link]
-
ResearchGate. Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. 2000. Available from: [Link]
-
SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Rao, R. N., & Talluri, M. V. N. K. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Methods in Enzymology. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link]
-
Journal of Chromatography A. Some observations regarding different retention properties of HPLC stationary phases. 1996. Available from: [Link]
-
ChemSrc. 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2. Available from: [Link]
-
Quora. Which is a weaker base between pyridine and 2-aminopyridine and why? 2018. Available from: [Link]
-
Nacalai Tesque. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
-
Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Available from: [Link]
-
PubChemLite. 2-amino-n-(pyridin-2-yl)acetamide dihydrochloride (C7H9N3O). Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C7H6ClFN2O
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's elemental composition is a foundational requirement. It serves as the first-line confirmation of a molecular formula, a critical measure of purity, and a non-negotiable component of regulatory submissions. This guide provides an in-depth comparison of the primary analytical techniques for characterizing a novel, multi-element compound with the molecular formula C7H6ClFN2O .
This molecule, containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen, presents a comprehensive analytical challenge that necessitates a multi-faceted approach. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Theoretical Composition: The Analytical Benchmark
Before any analysis, the theoretical elemental composition must be calculated to establish a ground truth. For C7H6ClFN2O (Molar Mass: 188.59 g/mol ), the expected mass percentages are the benchmark against which all experimental results will be measured.
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 44.58% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.21% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.79% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.07% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.85% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.48% |
Part 1: Combustion-Based Methods for C, H, N, and O Analysis
The cornerstone of organic elemental analysis is the complete conversion of the sample into simple, detectable gases.[1][2] This is most robustly achieved through combustion and pyrolysis techniques.
CHN Analysis via Dynamic Flash Combustion
This technique is the gold standard for determining carbon, hydrogen, and nitrogen content.[2][3] The sample is combusted in a high-temperature furnace with an excess of pure oxygen, ensuring the instantaneous and complete oxidation of the organic matter.[4]
Expert Rationale: The choice of "flash combustion," often reaching temperatures around 1800°C, is deliberate. It guarantees that even highly stable or refractory compounds are fully broken down, preventing the formation of incomplete combustion products that would lead to inaccurate results.[4]
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.
-
Sample Preparation: Accurately weigh 1-2 mg of the C7H6ClFN2O sample into a tin capsule using a microbalance.[1] The small sample size is a key advantage of modern elemental analyzers.
-
Combustion: The encapsulated sample is dropped into a furnace at ~1000°C rich in oxygen. The sample and tin capsule combust, converting C to CO₂, H to H₂O, and N to various nitrogen oxides (NOx).
-
Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper at ~650°C) to convert all NOx species to N₂ gas.[4] The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.
Hypothetical Data for C7H6ClFN2O
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 44.58% | 44.65% | +0.07% |
| Hydrogen (H) | 3.21% | 3.18% | -0.03% |
| Nitrogen (N) | 14.85% | 14.91% | +0.06% |
Oxygen Analysis via High-Temperature Pyrolysis
Determining oxygen content cannot be done simultaneously with CHN analysis because the process occurs in an oxygen-rich environment. Instead, a separate analysis using pyrolysis is required.[4]
Expert Rationale: Pyrolysis involves thermal decomposition in the absence of oxygen. This prevents the sample's oxygen from mixing with the reagent oxygen, which would make quantification impossible.
Experimental Protocol: Oxygen Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the C7H6ClFN2O sample into a silver capsule. Silver is used instead of tin because it can withstand the higher pyrolysis temperatures without interfering with the reaction.
-
Pyrolysis: The sample is dropped into a high-temperature furnace (~1050°C) containing catalyzed carbon.[4] In this oxygen-free, helium-carrier-gas environment, all oxygen in the sample is converted to carbon monoxide (CO).
-
Separation and Detection: The resulting gases are passed through a chromatography column to isolate the CO, which is then quantified by a TCD.
Hypothetical Data for C7H6ClFN2O
| Element | Theoretical % | Experimental % | Deviation |
| Oxygen (O) | 8.48% | 8.41% | -0.07% |
Part 2: Halogen Determination via Combustion Ion Chromatography (CIC)
For compounds containing halogens like chlorine and fluorine, a hybrid technique is required. Combustion Ion Chromatography (CIC) is the ideal method, offering high sensitivity and the ability to measure multiple halogens simultaneously.[5][6]
Expert Rationale: Traditional methods for halogen analysis can be cumbersome and prone to interference. CIC streamlines the process by first converting the solid organic sample into soluble ionic forms (halides) through combustion, which can then be easily quantified with the high resolution and accuracy of Ion Chromatography (IC).[5][7]
Experimental Protocol: F & Cl Analysis via CIC
-
Instrument Calibration: Calibrate the Ion Chromatograph using certified, single-element standards for Fluoride (F⁻) and Chloride (Cl⁻).
-
Sample Combustion: A sample of C7H6ClFN2O is combusted in a sealed, oxygen-pressurized vessel (e.g., a Parr bomb).[5] An absorption solution (typically a dilute base) is present in the vessel to trap the resulting acidic gases (HF and HCl) and convert them to F⁻ and Cl⁻ ions.
-
Sample Injection: After combustion, the absorption solution containing the dissolved halides is injected into the Ion Chromatograph.
-
Chromatographic Separation: The solution is passed through an ion-exchange column, which separates the F⁻ and Cl⁻ ions based on their affinity for the stationary phase.[5]
-
Detection: A conductivity detector measures the concentration of each halide ion as it elutes from the column.
Hypothetical Data for C7H6ClFN2O
| Element | Theoretical % | Experimental % | Deviation |
| Chlorine (Cl) | 18.79% | 18.71% | -0.08% |
| Fluorine (F) | 10.07% | 10.15% | +0.08% |
Part 3: High-Resolution Mass Spectrometry (HRMS) - The Orthogonal Approach
While the previous methods provide the percentage composition of each element, High-Resolution Mass Spectrometry (HRMS) offers a powerful, complementary approach to confirm the entire molecular formula at once.[8][9] HRMS measures the mass-to-charge ratio of an ion with extremely high precision (typically to four or more decimal places), allowing for the deduction of a unique molecular formula.[8][10]
Expert Rationale: For a molecule with a mass under 1000 amu, HRMS can often provide an unambiguous molecular formula.[9] This is because the precise masses of isotopes are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307). The unique combination of these exact masses results in a highly specific total mass for C7H6ClFN2O that is distinct from other potential formulas with the same nominal mass.
Data Interpretation: HRMS
-
Theoretical Mass Calculation: The theoretical exact mass of the [M+H]⁺ ion of C7H6ClFN2O is calculated using the most abundant isotopes:
-
C₇H₇ClF¹⁴N₂O¹: 189.0238 Da
-
-
Experimental Measurement: The sample is analyzed on an HRMS instrument (e.g., Q-TOF or Orbitrap), and the measured mass of the protonated molecular ion is recorded.
-
PPM Error Calculation: The deviation between the theoretical and experimental mass is calculated in parts per million (ppm). A value below 5 ppm is typically considered strong evidence for the proposed formula.
Hypothetical Data for C7H6ClFN2O
| Parameter | Value |
| Theoretical Exact Mass [M+H]⁺ | 189.0238 Da |
| Measured Exact Mass [M+H]⁺ | 189.0235 Da |
| Mass Error | -1.6 ppm |
A mass error of -1.6 ppm provides very high confidence in the assigned molecular formula of C7H6ClFN2O.
Comparative Summary and Recommendations
| Technique | Information Provided | Pros | Cons | Best For |
| CHN/O Analysis | % Composition of C, H, N, O | Highly accurate, robust, small sample size | Destructive, requires separate runs for O | Purity assessment, routine QC |
| CIC | % Composition of Halogens (Cl, F) | Highly sensitive, simultaneous analysis | Destructive, requires specialized setup | Quantifying halogens in complex matrices |
| HRMS | Exact Mass / Molecular Formula | Confirms entire formula, non-destructive | Does not provide % composition, expensive | Initial formula confirmation of novel compounds |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for CHN determination by Combustion Analysis.
Caption: Workflow for Halogen determination by CIC.
References
- Vertex AI Search. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?.
- Innovatech Labs. Measuring Halogen Content with Ion Chromatography. (2021).
- University of Colorado Boulder. Intro to Mass Spectrometry.
- Thermo Fisher Scientific. Determination of Adsorbable Organic Halogen in Wastewater Using a Combustion Ion Chromatography System.
- YouTube. Formula determination by high resolution mass spectrometry. (2019).
- StudySmarter. Combustion Analysis: Basics & Techniques. (2024).
- Thermo Fisher Scientific. Determination of halogens in polymers and electronics using a combustion ion chromatography system.
- Thermo Fisher Scientific. Analyzing Halides by Ion Chromatography.
- Wikipedia. Combustion analysis.
- ResearchGate. MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry.
- Preparatory Chemistry. Combustion Analysis.
- Metrohm. Halogens and sulfur in solid samples according to EN 17813.
- Chemguide. mass spectra - the molecular ion (M+) peak.
- Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
- ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.
- Elemental Microanalysis. Introduction.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. Measuring Halogen Content with Ion Chromatography [innovatechlabs.com]
- 6. Halogens and sulfur in solid samples according to EN 17813 | Metrohm [metrohm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Guide: UV-Vis Absorption Spectra of 2-Acetamidopyridine Derivatives
The following guide is a comprehensive technical analysis of the UV-Vis absorption spectra of 2-acetamidopyridine derivatives. It is designed for researchers in medicinal chemistry and spectroscopy, prioritizing mechanistic insight, experimental rigor, and data integrity.
Executive Summary
2-Acetamidopyridine (N-(pyridin-2-yl)acetamide) serves as a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors and receptor modulators. Its UV-Vis absorption profile is a fundamental tool for purity assessment, pKa determination, and tautomeric analysis.
This guide provides a comparative analysis of the spectral properties of 2-acetamidopyridine against its positional isomers (3- and 4-substituted) and functional derivatives. It synthesizes experimental data to establish characteristic absorption bands, extinction coefficients, and solvatochromic behaviors essential for rigorous analytical characterization.
Mechanistic Principles of Absorption
Understanding the spectrum requires dissecting the electronic architecture of the molecule. The UV-Vis profile is governed by the interaction between the pyridine ring (an electron-deficient heteroaromatic) and the acetamido group (an electron-donating substituent via resonance).
Electronic Transitions
Two primary electronic transitions dominate the spectrum in the 200–400 nm range:
-
Transition (Primary Band): High intensity (
M cm ). Arises from the conjugation of the amide lone pair with the pyridine -system. This band is sensitive to conjugation length and substituent position. -
Transition (Secondary Band): Lower intensity (
M cm ). Arises from the non-bonding electrons on the pyridine nitrogen and amide oxygen. This band is highly sensitive to solvent polarity and pH (protonation).
Tautomerism and Structural Stability
Unlike 2-aminopyridine, which can exhibit significant amino-imino tautomerism, 2-acetamidopyridine exists predominantly in the amide form in solution (chloroform, DMSO, ethanol). The electron-withdrawing nature of the acetyl group destabilizes the iminol tautomer, locking the molecule into a structure that favors extended conjugation.
Figure 1: Tautomeric influence on spectral properties. The dominance of the amide form ensures spectral consistency.
Comparative Spectral Analysis
The following data synthesizes experimental values for 2-acetamidopyridine and its key isomers/derivatives. Note that acetylation of the parent aminopyridine typically induces a bathochromic shift (red shift) of 5–15 nm due to the resonance contribution of the amide group.
Isomeric Comparison (Ethanol, Neutral pH)
The position of the acetamido group significantly alters the conjugation pathway.
| Compound | Structure | Key Spectral Feature | |||
| 2-Acetamidopyridine | ortho | 242 | 292 | ~14,000 | Distinct dual-band; strong conjugation. |
| 3-Acetamidopyridine | meta | 248 | 305 | ~6,500 | weaker conjugation; lower intensity. |
| 4-Acetamidopyridine | para | 262 | -- | ~18,000 | Single intense band; max resonance. |
| 2-Aminopyridine (Ref) | ortho | 235 | 298 | 4,500 | Reference standard for shift comparison. |
Analysis:
-
2-Isomer: Shows two distinct bands. The band at ~292 nm is characteristic of the 2-substituted pyridine chromophore.
-
4-Isomer: Exhibits the strongest bathochromic shift (
~262 nm) due to efficient "push-pull" resonance between the amide nitrogen (donor) and pyridine nitrogen (acceptor) across the ring.
Solvatochromic Effects
Solvent polarity dramatically affects the fine structure and position of the bands.
| Solvent | Polarity Index ( | Shift Direction | Mechanistic Cause |
| Cyclohexane | 0.2 | Reference | Non-interacting baseline. Vibrational fine structure visible.[1] |
| Ethanol | 5.2 | Red Shift ( | Stabilization of the polar excited state by H-bonding. |
| Water (pH 7) | 10.2 | Red Shift ( | Strong dipole stabilization; loss of fine structure. |
| 0.1 M HCl | N/A | Blue Shift | Protonation of Pyridine-N removes |
Validated Experimental Protocol
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating workflow.
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of dried 2-acetamidopyridine derivative. Dissolve in 100.0 mL of HPLC-grade Ethanol (Stock A: 100 µg/mL).
-
Working Standard: Dilute 5.0 mL of Stock A into 50.0 mL of Ethanol (Working B: 10 µg/mL).
-
Validation Step: The absorbance at
should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linearity.
-
Measurement Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Baseline: 100% solvent blank (matched cuvettes).
-
Scan Range: 200 – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture peak shape accurately.
-
Slit Width: 1.0 nm or 2.0 nm.
Data Processing Workflow
Figure 2: Experimental workflow for accurate extinction coefficient determination.
Troubleshooting & Validation
-
Hypsochromic Shift (Blue Shift) Observed? Check pH. Acidic contamination (from glassware cleaning) protonates the pyridine ring, destroying the conjugation of the lone pair and shifting the spectrum to lower wavelengths (resembling the free pyridinium ion).
-
Loss of Fine Structure? In non-polar solvents like cyclohexane, you should see vibrational fine structure. In water/methanol, these smooth out into broad bands. If you see broad bands in cyclohexane, your solvent is likely wet.
-
Isobestic Points: When performing pH titrations, the presence of sharp isobestic points indicates a clean two-state equilibrium (protonated vs. deprotonated) without degradation.
References
-
Grammaticakis, P. (1959). Spectral studies of aminopyridines and their derivatives.[2] Bulletin de la Société Chimique de France, 480. (Source of baseline aminopyridine data).
-
NIST Chemistry WebBook. UV/Visible Spectrum of 2-Aminopyridine.Link
- Katritzky, A. R., et al. (1976). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Definitive work on amide/iminol tautomerism).
- Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational text on substituent effects in pyridine systems).
-
PubChem. 2-Acetamidopyridine Compound Summary.Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Acetylamino-5-chloro-3-fluoropyridine
Executive Summary & Chemical Context
2-Acetylamino-5-chloro-3-fluoropyridine (often synonymous with N-(5-chloro-3-fluoropyridin-2-yl)acetamide) is a specialized halogenated heterocyclic building block. It is frequently employed as a scaffold in the synthesis of kinase inhibitors and other small-molecule active pharmaceutical ingredients (APIs).
While specific toxicological data for this exact acetylated derivative may be limited in public repositories, its structural precursors (aminopyridines) and halogenated analogs dictate a strict safety protocol. This guide utilizes a "Worst-Case Analog" risk assessment strategy, treating the compound with the rigor required for fluorinated pyridine intermediates.
Key Chemical Properties (Inferred & Analog-Based)
| Property | Description | Operational Implication |
| Physical State | Off-white to beige crystalline solid | High risk of dust generation; inhalation hazard. |
| Lipophilicity | Moderate to High (due to F/Cl subs) | High skin absorption potential. Standard nitrile gloves may offer insufficient protection for prolonged contact. |
| Reactivity | Stable amide; Pyridine nitrogen is weakly basic | Avoid strong oxidizers and strong acids. Hydrolysis releases 2-Amino-5-chloro-3-fluoropyridine. |
| Hazards (GHS) | Warning/Danger | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Treat as Potent Compound (OEB 3) until fully characterized. |
Risk Assessment & Hazard Identification
The primary risks associated with this compound stem from the halogenated pyridine ring . Fluorine substitution at the 3-position increases the compound's metabolic stability and lipophilicity, facilitating transport across biological membranes (skin/lungs).
-
Inhalation: Dust inhalation is the primary exposure vector. Halogenated pyridines can cause severe respiratory mucosal irritation.
-
Skin Contact: The acetyl group masks the amine, potentially increasing skin permeability. Once absorbed, metabolic hydrolysis may release the toxic free amine.
-
Ocular: Solid particulates can cause mechanical corneal abrasion and chemical burns.
PPE Selection Matrix
Do not rely on standard "blue nitrile" exam gloves for all tasks.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Dry Solid) | Double Nitrile (min 5 mil outer) | Sufficient for dry powder handling where permeation is not the primary mechanism. |
| Hand (Solution) | Laminate (Silver Shield/4H) OR Double Nitrile (change immediately on splash) | Halogenated pyridines in organic solvents (DCM, THF) can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough protection. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls are mandatory. If weighing outside a hood, a P100 particulate respirator is required. |
| Eye/Face | Chemical Safety Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevent accumulation of dust on street clothes. Tyvek sleeves protect wrists between glove and coat cuff. |
Operational Protocol: Safe Handling Workflow
A. Pre-Operational Checks[1]
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Fluorinated powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder "fly-away" and dispersion.
B. Weighing & Transfer
-
Don PPE: Put on inner nitrile gloves, lab coat, goggles, and outer gloves (laminate or nitrile depending on solvent presence).
-
Weighing: Perform all weighing inside the chemical fume hood. If the balance is draft-sensitive, use a static-dissipative balance enclosure .
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
-
Dissolution: Once dissolved, the risk shifts from inhalation (dust) to skin absorption (permeation). Upgrade glove protection if handling concentrated solutions.
C. Reaction & Cleanup
-
Closed System: Run reactions in closed vessels (septum/nitrogen line) to contain vapors.
-
Spill Management:
-
Solid Spill: Do NOT sweep. Use a HEPA vacuum or wet-wipe method (damp paper towel) to prevent dust clouds.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
Visual Workflow (Graphviz)
Figure 1: Decision logic for PPE selection and operational flow based on the physical state of the chemical.
Disposal & Waste Management
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: The presence of Chlorine and Fluorine requires high-temperature incineration with scrubbers to manage acid gas generation (HCl, HF).
-
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) if your facility separates them, as halogenated waste is significantly more expensive to process.
-
Container Labeling: Clearly mark as "Contains Fluorinated Pyridines - Toxic."
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine. (Precursor Analog Data). Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-Amino-5-chloro-3-fluoropyridine (CID 100304-88-9 Analog). National Library of Medicine. Retrieved from
-
Ansell. (2024).[2] Chemical Resistance Guide: Permeation & Degradation Data for Pyridines. Retrieved from
-
BLD Pharm. (2024).[3] Product Safety: N-(5-Chloro-3-fluoropyridin-2-yl)acetamide. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

